Product packaging for Boc-phe-gly-ome(Cat. No.:)

Boc-phe-gly-ome

Cat. No.: B1630970
M. Wt: 336.4 g/mol
InChI Key: KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-phe-gly-ome is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O5 B1630970 Boc-phe-gly-ome

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Boc-phe-gly-ome and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Definition and Chemical Identity

Boc-phe-gly-ome, systematically known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a protected dipeptide derivative.[1] It consists of two amino acids, L-phenylalanine (Phe) and glycine (Gly), linked by a peptide bond.[2] The molecule is strategically modified at its termini to control reactivity during chemical synthesis. The N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus of the glycine residue is protected as a methyl ester (OMe).[2]

This dual-protection strategy makes this compound a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[2] The Boc group provides stable protection to the amino group under neutral and basic conditions but can be readily removed under specific acidic conditions, allowing for the controlled, sequential addition of further amino acids to build a longer peptide chain. Similarly, the methyl ester protects the carboxylic acid group, preventing it from participating in unwanted side reactions.

Its primary role is as an intermediate in the solution-phase or solid-phase synthesis of more complex peptides and peptidomimetics, which are widely investigated in drug discovery for potential therapeutic applications.

Physicochemical and Structural Data

Quantitative and structural data for this compound are crucial for its application in experimental settings. The following table summarizes its key properties.

PropertyValueSource
IUPAC Name methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Synonyms N-Boc-phenylalanylglycine methyl ester, Boc-L-phenylalanyl-glycine methyl ester
CAS Number 7625-57-2
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
Isomeric SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)NCC(=O)OC
InChI Key KRYDBLGWCUNDCJ-ZDUSSCGKSA-N
Storage -20°C
XLogP3 (Computed) 1.9

Synthesis and Experimental Protocol

The synthesis of this compound is a standard example of peptide bond formation, a fundamental reaction in medicinal chemistry and chemical biology. The process involves the coupling of an N-terminally protected amino acid (Boc-Phe-OH) with a C-terminally protected amino acid (H-Gly-OMe).

Logical Workflow for Synthesis

Synthesis_Workflow BocPhe Boc-Phe-OH (N-protected Phenylalanine) Reaction Peptide Coupling Reaction in an Aprotic Solvent (e.g., DCM) BocPhe->Reaction GlyOMe H-Gly-OMe (Glycine Methyl Ester) GlyOMe->Reaction CouplingAgent Coupling Agent (e.g., DCC, HBTU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product This compound Reaction->Product Forms Peptide Bond

Caption: Workflow for the synthesis of this compound via peptide coupling.

Detailed Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol describes the synthesis of this compound using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Boc-L-Phe-OH (1.0 equivalent)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.

  • Activation: Cool the flask to 0°C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.05 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.

  • Coupling Reaction: Add the free amine solution from step 3 to the activated acid solution from step 2 at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify the crude material via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development

This compound serves as a fundamental component in the synthesis of peptides for various research and therapeutic purposes.

  • Peptide Synthesis: Its most direct application is as a dipeptide building block. Incorporating a pre-formed dipeptide can improve synthesis efficiency and help overcome challenges associated with difficult coupling sequences.

  • Drug Development: Peptides and peptidomimetics synthesized using this intermediate are explored as potential therapeutic agents, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.

  • Bioconjugation: Derivatives of this compound can be used in bioconjugation strategies to link peptides to other molecules, such as fluorescent dyes, labels, or drug payloads.

As it is a synthetic intermediate, this compound itself does not possess a direct biological mechanism of action; its function is realized in the final peptide sequence it helps to create.

References

In-Depth Technical Guide to Boc-Phe-Gly-OMe: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe). It details experimental protocols for its synthesis and characterization and discusses its primary applications in peptide chemistry and drug development.

Core Physical and Chemical Properties

This compound is a dipeptide derivative widely utilized as a fundamental building block in the synthesis of more complex peptides.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue and the methyl ester on the C-terminus of the glycine residue allow for controlled and sequential peptide chain elongation.[1]

Quantitative Data
PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₅[1][2]
Molecular Weight 336.4 g/mol [1]
CAS Number 7625-57-2
IUPAC Name methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Melting Point 104-105 °C
Appearance White solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Computed LogP 1.9
Topological Polar Surface Area 93.7 Ų

Synthesis and Purification

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between the carboxyl group of N-Boc-L-phenylalanine (Boc-Phe-OH) and the amino group of glycine methyl ester (Gly-OMe).

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • N-Boc-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Methylmorpholine (NMM) or other non-nucleophilic base

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane or petroleum ether

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane. To this solution, add N-methylmorpholine (1.1 eq) at 0°C and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Coupling Reaction: In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq) in dichloromethane. Add this solution to the glycine methyl ester solution. To the combined mixture, add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0°C with continuous stirring. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: After 24 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the residue with dichloromethane.

  • Aqueous Extraction: Combine the filtrate and washings. Transfer the organic solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or chloroform and petroleum ether to afford pure this compound as a white solid.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification BocPhe Boc-Phe-OH Coupling Peptide Coupling (DCC, DCM) BocPhe->Coupling GlyOMeHCl H-Gly-OMe·HCl Neutralization Neutralization (NMM, DCM) GlyOMeHCl->Neutralization Neutralization->Coupling Workup Aqueous Work-up (NaHCO₃, Brine) Coupling->Workup Recrystallization Recrystallization (EtOAc/Hexane) Workup->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Solution-phase synthesis workflow for this compound.

Spectral Characterization

Expected ¹H NMR Spectral Data (in CDCl₃)
ProtonsExpected Chemical Shift (ppm)Multiplicity
Boc (9H)~1.4s
Phe Cα-H (1H)~4.4m
Phe Cβ-H₂ (2H)~3.1m
Phe Aromatic (5H)~7.2-7.3m
Gly Cα-H₂ (2H)~4.0d
OMe (3H)~3.7s
Phe NH (1H)~5.2d
Gly NH (1H)~6.7t
Expected ¹³C NMR Spectral Data (in CDCl₃)
CarbonExpected Chemical Shift (ppm)
Boc C(CH₃)₃~28.3
Boc C (CH₃)₃~80.0
Phe Cα~55.0
Phe Cβ~38.0
Phe Aromatic~127-136
Gly Cα~41.0
OMe~52.3
Boc C=O~155.5
Phe C=O~171.0
Gly C=O~170.0
Mass Spectrometry

The expected monoisotopic mass of this compound (C₁₇H₂₄N₂O₅) is 336.17 Da. In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 337.18.

Biological Activity and Applications

The primary role of this compound is as a dipeptide building block in the synthesis of larger peptides and peptidomimetics. Its protected termini prevent unwanted side reactions during peptide synthesis.

While this compound itself is not typically investigated for direct biological activity, dipeptides and their derivatives can serve as peptide mimics and may exhibit biological effects. Some studies on structurally similar Boc-protected dipeptides suggest potential antimicrobial properties. However, to date, there are no specific studies detailing the biological activity or associated signaling pathways of this compound.

Potential Research Applications

Given the properties of its constituent amino acids, peptides derived from this compound could be explored for various applications, including:

  • Drug Discovery: As a component of larger peptides with potential therapeutic activities.

  • Biomaterials: Incorporation into biocompatible polymers and hydrogels.

  • Bioconjugation: For linking to other molecules to create targeted probes or therapeutics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted to test the antimicrobial activity of peptides derived from this compound.

Materials:

  • Test peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a stock solution of the test peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Antimicrobial Activity Evaluation Workflow

AntimicrobialWorkflow Peptide Test Peptide (derived from this compound) Plate 96-well Plate with Serial Dilutions Peptide->Plate Bacteria Bacterial Culture (e.g., E. coli, S. aureus) Inoculum Standardized Inoculum Bacteria->Inoculum Inoculum->Plate Incubation Incubation (37°C, 18-24h) Plate->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for evaluating the antimicrobial activity of a test peptide.

References

Synthesis and Purification of Boc-Phe-Gly-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), a valuable dipeptide intermediate in peptide chemistry and drug discovery. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Introduction

This compound is a protected dipeptide composed of L-phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual-protection strategy is fundamental in solution-phase peptide synthesis, preventing unwanted side reactions such as self-polymerization and allowing for controlled, sequential peptide chain elongation.[1] The Boc group can be selectively removed under acidic conditions, and the methyl ester can be hydrolyzed, making this compound a versatile building block for the synthesis of more complex peptides.[1]

Overall Synthesis Strategy

The synthesis of this compound is typically achieved through a three-stage solution-phase approach. The process begins with the individual protection of the starting amino acids, followed by a coupling reaction to form the peptide bond, and concludes with a multi-step purification process.

Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection Steps cluster_coupling Coupling Reaction cluster_purification Purification Phe L-Phenylalanine Boc_Phe Boc-L-Phenylalanine (Boc-Phe-OH) Phe->Boc_Phe Boc₂O, Base Gly Glycine Gly_OMe Glycine Methyl Ester HCl (H-Gly-OMe·HCl) Gly->Gly_OMe MeOH, SOCl₂ or HCl Coupling Boc-Phe-OH + H-Gly-OMe (DCC, HOBt) Boc_Phe->Coupling Gly_OMe->Coupling Workup Aqueous Workup Coupling->Workup Removal of DCU Chromatography Column Chromatography Workup->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Fig. 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis and purification process.

Stage 1: Preparation of Protected Amino Acids

Protocol 3.1.1: Synthesis of N-α-Boc-L-phenylalanine (Boc-Phe-OH)

This procedure involves the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Dissolution: Suspend L-phenylalanine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base like sodium hydroxide (NaOH) to the vigorously stirred mixture to facilitate the reaction.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) dropwise to the solution while maintaining a cool temperature with an ice bath.

  • Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves removing the organic solvent under reduced pressure, acidifying the aqueous solution (e.g., with KHSO₄ or citric acid) to pH 2-3, and extracting the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. The product can be further purified by crystallization.[2]

Protocol 3.1.2: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)

The carboxyl group of glycine is protected as a methyl ester. The hydrochloride salt is prepared as it is more stable and easier to handle than the free ester.[1]

  • Suspension: Suspend glycine (1.0 eq) in anhydrous methanol (MeOH).

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (typically 1.1-1.2 eq) dropwise. This in-situ generation of HCl catalyzes the esterification. Alternatively, hydrogen chloride gas can be bubbled through the methanolic suspension.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: Remove the solvent by rotary evaporation to yield the white, crystalline glycine methyl ester hydrochloride. The product is often used in the next step without further purification.

Stage 2: Peptide Coupling Reaction

This protocol uses dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[3]

Coupling_Mechanism BocPhe Boc-Phe-OH Active_Ester O-acylisourea (Active Intermediate) BocPhe->Active_Ester + DCC DCC DCC->Active_Ester HOBt_Ester Boc-Phe-OBt (Active Ester) Active_Ester->HOBt_Ester + HOBt - DCU DCU DCU (Precipitate) Active_Ester->DCU HOBt HOBt HOBt->HOBt_Ester Product This compound HOBt_Ester->Product + H-Gly-OMe - HOBt GlyOMe H-Gly-OMe GlyOMe->Product

Fig. 2: Simplified mechanism of DCC/HOBt mediated coupling.
  • Reactant Preparation:

    • Dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in the same solvent. Neutralize the hydrochloride salt by adding a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) at 0°C and stir for 15-20 minutes.

  • Activation: Cool the Boc-Phe-OH/HOBt solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent. Stir the mixture at 0°C for approximately 30 minutes. A white precipitate of the byproduct, dicyclohexylurea (DCU), may begin to form.

  • Coupling: Add the neutralized glycine methyl ester solution from step 1 to the activated Boc-Phe-OH mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).

Stage 3: Work-up and Purification

The purification process is critical to remove unreacted starting materials, coupling reagents, and byproducts like DCU.

Protocol 3.3.1: Aqueous Work-up

  • DCU Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent and combine the filtrates.

  • Solvent Dilution: Dilute the filtrate with a water-immiscible organic solvent such as ethyl acetate (EtOAc).

  • Acid Wash: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl, 5% citric acid) to remove any unreacted amine and excess base.

  • Base Wash: Wash with a weak base solution (e.g., 5% or saturated NaHCO₃) to remove unreacted Boc-Phe-OH and HOBt.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 3.3.2: Purification by Column Chromatography

For higher purity, the crude product is purified by silica gel column chromatography.

  • Column Preparation: Pack a chromatography column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column.

  • Elution: Elute the column with a gradient of an appropriate solvent system. A common system is a gradient of ethyl acetate in hexanes or methanol in chloroform. For this dipeptide, a gradient of 0-5% methanol in chloroform or 20-60% ethyl acetate in hexanes can be effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound, typically as a white solid or oil.

Protocol 3.3.3: High-Purity Purification by Preparative HPLC

For the highest purity required in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed.

  • System: Use a preparative HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase consists of Solvent A (water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the semi-purified product in a minimal amount of the mobile phase or a solvent like acetonitrile. Filter the sample through a 0.22 µm filter before injection.

  • Elution: Run a linear gradient to elute the product, for example, 30-70% Solvent B over 40 minutes. Monitor the elution at 220 nm and 280 nm.

  • Isolation: Collect the fractions corresponding to the main product peak, pool them, and lyophilize to obtain the final product as a fluffy white powder.

Purification_Flow Crude Crude Reaction Mixture Filter Filtration Crude->Filter Removes DCU Dilute Dilute with EtOAc Filter->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Wash_Base Wash with NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄) & Concentrate Wash_Brine->Dry Semi_Pure Semi-Pure Product Dry->Semi_Pure Column Silica Gel Chromatography Semi_Pure->Column HPLC Preparative RP-HPLC Semi_Pure->HPLC For higher purity Pure_Solid Pure Product (Solid) Column->Pure_Solid High_Purity High Purity Product (>98%) HPLC->High_Purity

Fig. 3: Detailed purification workflow for this compound.

Data Presentation

This section summarizes the key quantitative data for the materials and the final product involved in the synthesis.

Table 1: Physicochemical Properties of Key Compounds

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )
L-PhenylalaninePheC₉H₁₁NO₂165.19
GlycineGlyC₂H₅NO₂75.07
N-Boc-L-phenylalanineBoc-Phe-OHC₁₄H₁₉NO₄265.31
Glycine Methyl Ester HClH-Gly-OMe·HClC₃H₈ClNO₂125.55
DicyclohexylcarbodiimideDCCC₁₃H₂₂N₂206.33
1-HydroxybenzotriazoleHOBtC₆H₅N₃O135.13
This compound - C₁₇H₂₄N₂O₅ 336.38

Table 2: Characterization Data for this compound

PropertyValueSource
Appearance White to off-white solid
Yield 55% (Reported for a similar procedure)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.3 (m, 5H, Phe-Ar), ~5.0 (d, 1H, Phe-NH), ~4.5 (m, 1H, Phe-αH), ~4.0 (d, 2H, Gly-αH), ~3.7 (s, 3H, OMe), ~3.1 (m, 2H, Phe-βH), ~1.4 (s, 9H, Boc)
¹³C NMR (CDCl₃, 101.6 MHz) δ (ppm): ~171.8 (C=O, amide), ~170.5 (C=O, ester), ~155.5 (C=O, Boc), ~135.6 (Cq, Phe-Ar), ~129.4, 128.6, 127.1 (CH, Phe-Ar), ~80.0 (Cq, Boc), ~55.0 (CH, Phe-α), ~52.3 (CH₃, OMe), ~41.5 (CH₂, Gly-α), ~38.5 (CH₂, Phe-β), ~28.3 (CH₃, Boc)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values presented are compiled from literature data for this compound and structurally analogous dipeptides.

Conclusion

The solution-phase synthesis of this compound via DCC/HOBt coupling is a robust and well-established method. The success of the synthesis relies on the careful execution of each step, from the initial protection of the amino acids to the final purification of the dipeptide. Proper aqueous work-up is effective for removing the bulk of impurities, while column chromatography or preparative HPLC can be employed to achieve the high levels of purity required for subsequent steps in peptide synthesis and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers in the field.

References

The Strategic Application of Boc-Phe-Gly-OMe in Modern Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the applications of N-α-Boc-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe), a pivotal dipeptide building block in the field of peptide synthesis. We will delve into detailed experimental protocols, present quantitative data for key reactions, and illustrate the underlying chemical workflows, offering a critical resource for professionals engaged in peptide chemistry and drug discovery.

Core Concepts and Applications

This compound is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus of glycine is protected as a methyl ester (OMe). This dual protection strategy is instrumental in preventing undesirable side reactions during the stepwise elongation of peptide chains.[1] The Boc group is notably acid-labile, allowing for its selective removal under mild acidic conditions, which is a cornerstone of the Boc/Bzl (benzyl) protection strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

The primary application of this compound is as a ready-to-use dipeptide unit in the synthesis of larger, more complex peptides and peptidomimetics.[1] Its use can streamline the synthetic process, particularly in SPPS, by reducing the number of individual coupling and deprotection cycles. Derivatives of peptides synthesized using this building block are being explored for various therapeutic applications, including the development of anti-cancer and anti-inflammatory agents.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis and deprotection reactions involving Boc-protected dipeptides, based on established protocols for similar compounds.

Table 1: Representative Yield for the Synthesis of this compound

Starting MaterialsCoupling ReagentSolventReaction Time (hours)Typical Yield (%)
Boc-Phe-OH, H-Gly-OMe·HCl, NMMDCCCHCl₃2455-75

Table 2: Key Spectroscopic Data for Characterization

TechniqueMoietyExpected Chemical Shift (ppm)
¹H NMR (CDCl₃)Boc (tert-butyl)~1.4 (s, 9H)
¹H NMR (CDCl₃)OMe (methyl ester)~3.7 (s, 3H)
¹H NMR (CDCl₃)Phe, Gly α-CH~4.3 - 4.8 (m)
¹H NMR (CDCl₃)Phe β-CH₂~2.9 - 3.2 (m, 2H)
¹H NMR (CDCl₃)Phe aromatic protons~7.0 - 7.3 (m, 5H)
¹³C NMR (CDCl₃)Boc C(CH₃)₃~28.5
¹³C NMR (CDCl₃)Boc C=O~156
¹³C NMR (CDCl₃)Amide & Ester C=O~170 - 173

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol details the synthesis of this compound from its constituent protected amino acids using a carbodiimide-mediated coupling reaction in solution.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N-methylmorpholine (NMM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Chloroform (CHCl₃), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous chloroform (20 mL per 0.01 mol). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (1.05 eq) dropwise while stirring. Stir the reaction mixture at 0°C for 15 minutes.

  • Coupling Reaction: To the same flask, add Boc-L-phenylalanine (1.0 eq) dissolved in anhydrous chloroform (20 mL per 0.01 mol). Then, add a solution of DCC (1.0 eq) in chloroform.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with additional chloroform and combine the filtrates.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be recrystallized from a mixture of chloroform and petroleum ether to yield pure this compound.[2]

Boc Deprotection for Peptide Chain Elongation

This protocol describes the removal of the N-terminal Boc protecting group, a necessary step for subsequent coupling reactions in peptide synthesis.

Materials:

  • Boc-protected peptide (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

  • Deprotection: Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM. Agitate the mixture for 20-30 minutes at room temperature.

  • Solvent Removal: Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Neutralization (if proceeding to the next coupling): Dissolve the resulting TFA salt in DCM and add a solution of 5% DIEA in DCM to neutralize the ammonium salt to the free amine. This is typically followed by washing steps before the next coupling cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of this compound in peptide synthesis.

Solution_Phase_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel (CHCl₃, 0°C to RT) cluster_workup Work-up & Purification Boc_Phe Boc-Phe-OH Coupling Peptide Bond Formation Boc_Phe->Coupling Gly_OMe H-Gly-OMe·HCl Gly_OMe->Coupling NMM NMM NMM->Coupling DCC DCC DCC->Coupling Filtration Filter DCU Coupling->Filtration Extraction Aqueous Wash (NaHCO₃, Brine) Filtration->Extraction Drying Dry (Na₂SO₄) Extraction->Drying Concentration Evaporation Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product

Solution-phase synthesis of this compound.

SPPS_Cycle start Resin-Bound Peptide deprotection 1. Boc Deprotection (TFA/DCM) start->deprotection neutralization 2. Neutralization (DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-Phe-Gly-OH, DCC/HOBt) neutralization->coupling wash 4. Washing coupling->wash end Elongated Resin-Bound Peptide wash->end Repeat Cycle

General SPPS cycle using a Boc-dipeptide.

Logical_Relationship cluster_synthesis Synthesis Strategies cluster_application Applications BocPheGlyOMe This compound (Protected Dipeptide) SPPS Solid-Phase Peptide Synthesis (SPPS) BocPheGlyOMe->SPPS is used as a building block in SolutionPhase Solution-Phase Synthesis BocPheGlyOMe->SolutionPhase can be synthesized via LongerPeptides Synthesis of Longer Peptides SPPS->LongerPeptides SolutionPhase->LongerPeptides DrugDiscovery Drug Discovery & Development LongerPeptides->DrugDiscovery

Logical relationships of this compound.

References

The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptide sequences. Among the pioneering and still highly relevant methodologies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of α-amino functions stands as a cornerstone of peptide synthesis. This in-depth technical guide provides a comprehensive examination of the Boc protecting group, its underlying chemical principles, detailed experimental protocols, and its critical role in both solid-phase and solution-phase peptide synthesis.

Core Principles of Boc Protection in Peptide Chemistry

The primary function of the Boc group is to mask the nucleophilic α-amino group of an amino acid, thereby preventing it from participating in unwanted side reactions during peptide bond formation.[1] This allows for the specific activation of the carboxyl group of the Boc-protected amino acid and its controlled coupling to the free N-terminus of a growing peptide chain.[1] The utility of the Boc group is defined by a key chemical characteristic: its stability in neutral and basic conditions, coupled with its facile and clean removal under moderately acidic conditions.[2] This acid lability is the foundation of the Boc strategy in peptide synthesis.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis (SPPS), where the temporary Nα-Boc group is removed at each cycle, while more permanent, benzyl-based side-chain protecting groups are cleaved only at the final stage of synthesis with a strong acid like hydrofluoric acid (HF).[3]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino function of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction is often carried out in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), although a base is not strictly required. The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AA R-NH₂ (Amino Acid) Int [R-NH₂(⁺)-C(=O)O-tBu + ⁻O-C(=O)O-tBu] AA->Int Nucleophilic Attack Boc2O (tBuOCO)₂O (Boc Anhydride) Boc2O->Int Boc_AA R-NH-Boc (Boc-protected Amino Acid) Int->Boc_AA Collapse & Proton Transfer tBuOH tBuOH Int->tBuOH CO2 CO₂ Int->CO2

Caption: Mechanism of Boc protection of an amino group using Boc anhydride.

Boc Deprotection

The removal of the Boc group is achieved by acidolysis, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM). The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. This protonated intermediate is unstable and fragments to form a stable tert-butyl cation, which can be scavenged to prevent side reactions, and a carbamic acid. The carbamic acid is itself unstable and rapidly decarboxylates to release the free amine as an ammonium salt and carbon dioxide.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate1 Protonation cluster_intermediate2 Fragmentation cluster_products Products Boc_AA R-NH-Boc Protonated R-NH-C(=O⁺H)O-tBu Boc_AA->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid Loss of tBu⁺ tBu_cation tBu⁺ Protonated->tBu_cation Amine_Salt R-NH₃⁺ (Ammonium Salt) Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by Bruce Merrifield. The synthesis cycle involves a series of repetitive steps to elongate the peptide chain while it is anchored to an insoluble resin support.

The Boc-SPPS Cycle

The cyclical process of Boc-SPPS can be broken down into three main stages per amino acid addition: deprotection, neutralization, and coupling.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Forms N-terminal TFA salt Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Forms free N-terminal amine Coupling 3. Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Forms new peptide bond End Elongated Peptide (Ready for next cycle) Wash3->End End->Deprotection Repeat for next amino acid

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. In the traditional Boc/Bzl strategy, this is accomplished in a single step using a very strong acid, typically anhydrous hydrogen fluoride (HF). This hazardous reagent requires specialized equipment. The cleavage cocktail usually contains "scavengers," such as anisole or thioanisole, to trap the reactive carbocations (e.g., benzyl, tert-butyl) generated during the deprotection of side chains, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

Data Presentation: Quantitative Overview

The efficiency of Boc protection and deprotection reactions is typically high. The following tables summarize representative quantitative data for these key steps.

Table 1: Typical Yields for Boc Protection of Amines

Amine SubstrateReagentBaseSolventTime (h)Yield (%)Reference
L-PhenylalanineBoc₂ONaOHtert-Butyl alcohol/H₂O1678-87
L-AlanineBoc₂ONaOHtert-Butyl alcohol/H₂O1692-94
Glycine Methyl EsterBoc₂ONaHCO₃Dioxane/H₂O199
BenzylamineBoc₂OTEACH₂Cl₂298
AnilineBoc₂ODMAPTHF495
Various AminesBoc₂ONoneH₂O/Acetone8-12 min85-98

Table 2: Typical Yields for Acid-Mediated Boc Deprotection

N-Boc SubstrateAcidSolventTimeYield (%)Reference
N-Boc-Benzylamine50% TFACH₂Cl₂30 min99
N-Boc-Aniline4M HClDioxane1 h96
N-Boc-AlanineTFACH₂Cl₂15 min98
N-Boc-Piperidine2M HClTHF2 h97
Boc-Trp-OH0.1 N HClHFIP30 minQuantitative

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of Boc-based peptide synthesis.

Protocol for Boc Protection of an Amino Acid (e.g., L-Phenylalanine)

This protocol is adapted from a procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.

  • Materials:

    • L-Phenylalanine (1 equivalent)

    • Sodium hydroxide (NaOH) (2 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

    • tert-Butyl alcohol

    • Water

    • Pentane

    • Potassium hydrogen sulfate (KHSO₄)

    • Ethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve NaOH (2 eq.) in water in a reaction vessel.

    • Add L-phenylalanine (1 eq.) and tert-butyl alcohol to the stirred solution until a clear solution is obtained.

    • Add di-tert-butyl dicarbonate (1 eq.) dropwise over 1 hour. A white precipitate may form.

    • Stir the reaction mixture overnight at room temperature.

    • Extract the reaction mixture twice with pentane to remove unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the careful addition of a cold aqueous solution of KHSO₄.

    • Extract the product with ethyl ether or ethyl acetate (4 times).

    • Combine the organic layers, wash twice with water, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • Crystallize the resulting oil/solid from a hexane or ether/pentane mixture to yield pure N-Boc-L-phenylalanine.

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines the manual synthesis of a peptide on a solid support (e.g., Merrifield resin).

  • Materials:

    • Boc-protected peptide-resin

    • Dichloromethane (DCM), peptide synthesis grade

    • Trifluoroacetic acid (TFA)

    • Isopropanol (IPA)

    • N,N-Diisopropylethylamine (DIEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Next Boc-amino acid (3-5 equivalents)

    • Coupling reagent (e.g., HBTU, 3-5 equivalents)

    • SPPS reaction vessel with a frit

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the solvent.

    • Nα-Boc Deprotection:

      • Add a solution of 50% TFA in DCM to the resin.

      • Agitate for 1-2 minutes and drain (pre-wash).

      • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

      • Drain the solution.

    • Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following wash sequence: DCM (3x), IPA (2x), DCM (3x).

    • Neutralization:

      • Add a solution of 10% DIEA in DCM to the resin.

      • Agitate for 2 minutes and drain. Repeat once.

    • Washing: Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (3-5 eq.) with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5 minutes.

      • Add the pre-activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor reaction completion with a qualitative test (e.g., Kaiser test).

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle, starting again at step 2.

Conclusion: The Enduring Role of the Boc Group

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, high efficiency, and the particular advantages it offers in the synthesis of long or aggregation-prone hydrophobic peptides ensure its continued relevance. A thorough understanding of the chemistry, workflow, and potential side reactions associated with the Boc protecting group is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules for research, diagnostics, and therapeutic development.

References

Navigating the Physicochemical Landscape of Boc-Phe-Gly-OMe: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) is a protected dipeptide intermediate pivotal in peptide synthesis and the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic and biological contexts. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its structural attributes. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, it presents illustrative data and visualizations to aid in experimental design and data interpretation, serving as an essential resource for professionals in peptide chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structure, featuring a hydrophobic phenylalanine residue, a flexible glycine residue, a methyl ester at the C-terminus, and the acid-labile tert-butoxycarbonyl (Boc) protecting group at the N-terminus, dictates its physicochemical properties.[1] The solubility of this dipeptide in various organic solvents is a critical factor for its purification and use in coupling reactions, while its stability under different conditions of pH, temperature, and enzymatic exposure determines its shelf-life and compatibility with various experimental settings. This guide aims to provide a foundational understanding of these properties and the methodologies to assess them.

Physicochemical Properties of this compound

Based on its chemical structure, this compound can be classified as a neutral and hydrophobic peptide.[2] The presence of the bulky, nonpolar phenylalanine side chain and the Boc group contributes significantly to its hydrophobicity.

PropertyValueSource
Molecular Formula C17H24N2O5[3]
Molecular Weight 336.4 g/mol [3]
XLogP3 1.9
Appearance White to off-white solid/powderGeneral observation

Solubility Profile

The solubility of a peptide is governed by its amino acid composition, length, and the nature of its protecting groups. For this compound, its hydrophobic character suggests poor solubility in aqueous solutions and better solubility in organic solvents.

Predicted Solubility

Based on general principles of peptide solubility, the following qualitative solubility profile for this compound can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at solvating the peptide backbone.

  • Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, and in lower alcohols such as methanol and ethanol.

  • Low to Insoluble: In nonpolar solvents like hexanes and toluene, and in aqueous solutions.

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound in a range of common organic solvents at room temperature. This data is for illustrative purposes to guide solvent selection and should be experimentally verified.

SolventTemperature (°C)Predicted Solubility (mg/mL)
Dimethylformamide (DMF)25> 100
Dimethyl Sulfoxide (DMSO)25> 100
Dichloromethane (DCM)2520 - 50
Methanol2510 - 20
Acetonitrile (ACN)255 - 10
Ethyl Acetate251 - 5
Water25< 0.1
Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a gravimetric method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Analytical grade organic solvents

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (solvent-compatible)

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a new pre-weighed vial and evaporate the solvent to dryness.

  • Mass Determination: Weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of this compound is influenced by several factors, primarily the lability of the Boc protecting group and the ester linkage.

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., in the presence of trifluoroacetic acid), which is a fundamental step in Boc-based solid-phase peptide synthesis. The methyl ester can also undergo acid-catalyzed hydrolysis, although this is generally slower than Boc deprotection.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: Under basic conditions, the methyl ester is prone to saponification (hydrolysis) to yield the corresponding carboxylate. The Boc group is generally stable to basic conditions.

Thermal Stability

Boc-protected amino acids and peptides are typically stable at room temperature when stored as dry solids. However, elevated temperatures can promote degradation, particularly in solution.

Enzymatic Stability

The peptide bond between phenylalanine and glycine can be susceptible to cleavage by proteases. The N-terminal Boc group and C-terminal methyl ester may offer some steric hindrance and reduce the rate of enzymatic degradation compared to the unprotected dipeptide.

Illustrative Stability Data (Forced Degradation)

The following table provides hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

ConditionTime (h)% Purity RemainingMajor Degradation Products
0.1 M HCl (aq)24< 10H-Phe-Gly-OMe, H-Phe-Gly-OH
pH 7.4 Buffer24> 95-
0.1 M NaOH (aq)24< 20Boc-Phe-Gly-OH
60°C in pH 7.4 Buffer24~90Minor hydrolysis products
Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate buffers (e.g., phosphate buffer for pH 7.4) and acidic/basic solutions

  • Thermostatically controlled incubator or water bath

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN).

  • Incubation: Dilute the stock solution into the test solutions (e.g., different pH buffers) to a final concentration suitable for HPLC analysis. Incubate the samples at the desired temperatures.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Neutralize acidic or basic samples to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The stability is determined by monitoring the decrease in the peak area of the intact this compound over time. The appearance of new peaks indicates the formation of degradation products.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound stock solution B Dilute into test buffers (varying pH, temp) A->B C Incubate samples B->C D Withdraw aliquots at time points C->D E Quench reaction (if needed) D->E F Analyze by RP-HPLC E->F G Monitor peak area of parent compound F->G H Identify degradation products F->H

Workflow for HPLC-Based Stability Assessment.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and for developing stable formulations.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_enzymatic Enzymatic Cleavage This compound This compound H-Phe-Gly-OMe H-Phe-Gly-OMe This compound->H-Phe-Gly-OMe Boc cleavage Boc-Phe-Gly-OH Boc-Phe-Gly-OH This compound->Boc-Phe-Gly-OH Ester hydrolysis Boc-Phe-OH Boc-Phe-OH + H-Gly-OMe This compound->Boc-Phe-OH Protease H-Phe-Gly-OH H-Phe-Gly-OH H-Phe-Gly-OMe->H-Phe-Gly-OH Ester hydrolysis

Potential Degradation Pathways of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be derived from its structural characteristics and general principles of peptide chemistry. This guide provides researchers, scientists, and drug development professionals with a robust framework for approaching the handling and characterization of this important dipeptide derivative. The detailed experimental protocols and illustrative visualizations serve as practical tools for determining its solubility in various organic solvents and its stability under different environmental conditions, thereby ensuring its effective and reliable use in research and development.

References

Boc-phe-gly-ome safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safe Handling of Boc-L-phenylalanyl-glycine Methyl Ester

This guide provides comprehensive safety data, handling protocols, and technical information for Boc-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound, with the CAS number 7625-57-2, is a protected dipeptide derivative.[1][2][3] It is formally known by its IUPAC name: methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate.[1][4] The "Boc" group (tert-butoxycarbonyl) serves as a protective shield for the amino functionality of phenylalanine, which is crucial for controlled reactions in peptide synthesis.

IdentifierValue
CAS Number 7625-57-2
Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC
InChI Key KRYDBLGWCUNDCJ-ZDUSSCGKSA-N

Hazard Identification and Safety

While not classified as acutely toxic, this compound is considered a hazardous chemical and requires careful handling to avoid irritation and other potential health effects.

Hazard ClassClassificationPrecautionary Statement
Skin Irritation Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Signal Word: Warning

Physical and Chemical Properties

PropertyValueSource
Physical State Solid, Off-white powder
Melting Point 36 - 40 °C / 96.8 - 104 °F
Flash Point 113 °C / 235.4 °F
Solubility No data available
Vapor Pressure No information available
Vapor Density Not applicable

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

  • Prevent dust formation during handling.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is -20°C.

  • Store separately from incompatible materials such as oxidizing agents.

G cluster_handling Safe Handling Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls prep Preparation handling Chemical Handling prep->handling Proceed with PPE fume_hood Fume Hood prep->fume_hood cleanup Post-Handling handling->cleanup After completion gloves Impervious Gloves handling->gloves goggles Safety Goggles handling->goggles coat Lab Coat handling->coat respirator Respirator (if needed) ventilation Adequate Ventilation

Logical relationship for safe handling protocols.

Accidental Release and First Aid Measures

Accidental Release:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Avoid dust formation.

  • Use personal protective equipment during cleanup.

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.

  • Prevent the chemical from entering drains or waterways.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of water. If irritation persists, consult a physician.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.

Experimental Protocols: Role in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Boc group protects the N-terminus of phenylalanine, allowing for the controlled formation of a peptide bond with another amino acid or peptide chain. The methyl ester protects the C-terminus of glycine.

A typical experimental workflow involves a coupling reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

G reagents Reactants: - Boc-Phe-OH - Gly-OMe - Coupling Agent (e.g., DCC) dissolve Dissolve in appropriate solvent (e.g., DCM) reagents->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_coupling Add coupling agent cool->add_coupling react Stir at room temperature (Monitor by TLC) add_coupling->react workup Reaction Work-up: - Dilute - Wash (acid, base, brine) react->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product: This compound purify->product

General workflow for solution-phase peptide coupling.

This dipeptide is a key intermediate for synthesizing larger peptides and peptidomimetics, which are explored for various therapeutic applications, including anti-cancer and anti-inflammatory agents.

G cluster_0 Fundamental Building Blocks cluster_1 Protected Intermediate cluster_2 Synthesis Process cluster_3 Application AA Amino Acids (Phe, Gly) Dipeptide Protected Dipeptide (this compound) AA->Dipeptide Protection SPPS Peptide Synthesis (e.g., SPPS) Dipeptide->SPPS Incorporation DrugDev Drug Development (Therapeutic Peptides) SPPS->DrugDev Synthesis of Target Peptide

Role of this compound in drug development.

Stability and Reactivity

  • Chemical Stability: The product is stable under normal, recommended storage conditions.

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

References

Commercial Suppliers and Technical Guide for Boc-phe-gly-ome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-phe-gly-ome). It is designed to assist researchers, scientists, and drug development professionals in sourcing this dipeptide and applying it effectively in their work. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Commercial Availability and Specifications

This compound is a readily available dipeptide derivative crucial for peptide synthesis and various research applications. Several chemical suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of key quantitative data from prominent suppliers.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
BroadPharmBP-41224InquireC₁₇H₂₄N₂O₅336.47625-57-2Not Specified
SmoleculeS1941992InquireC₁₇H₂₄N₂O₅336.47625-57-2Not Specified
Career Henan Chemical Co. (via ChemicalBook)---95-99%C₁₇H₂₄N₂O₅336.387625-57-2104-105
Sichuan HongRi Pharma-Tech Co.,Ltd. (via ChemicalBook)---98%C₁₇H₂₄N₂O₅336.387625-57-2104-105

Note: Purity and other specifications should be confirmed by consulting the supplier's certificate of analysis for the specific lot.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of this compound. These are general procedures that may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of this compound via DCC Coupling

This protocol describes a common method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Chloroform and Petroleum ether for recrystallization

Procedure:

  • Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in chloroform (20 mL per 0.01 mol).

  • Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine (2.1 equivalents) dropwise and stir the reaction mixture for 15 minutes.

  • In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) in chloroform (20 mL per 0.01 mol).

  • Add the Boc-Phe-OH solution and DCC (1.0 equivalent) to the reaction mixture with continuous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain pure this compound.[1]

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of this compound using reversed-phase HPLC.

Materials and Equipment:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude this compound

  • Solvents for sample dissolution (e.g., acetonitrile/water mixture)

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.[2]

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2]

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A starting gradient could be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.[3][4]

  • Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm (due to the phenylalanine residue). Collect fractions corresponding to the main peak.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Remove the solvent from the pooled fractions by lyophilization to obtain the purified this compound as a solid.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Signals (in CDCl₃):

  • Boc group: A singlet around 1.4 ppm (9H).

  • Methyl ester (OMe): A singlet around 3.7 ppm (3H).

  • Phenylalanine aromatic protons: Multiplets in the region of 7.0-7.3 ppm (5H).

  • Amide and alpha-protons: Signals in the 4.0-6.8 ppm region.

Expected ¹³C NMR Signals:

  • Boc carbons: Signals around 28.5 ppm (C(CH₃)₃) and 80.0 ppm (C(CH₃)₃).

  • Ester and amide carbonyls: Signals in the 170-173 ppm region.

  • Carbamate carbonyl: A signal around 156 ppm.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Sample Preparation:

  • Reconstitute the purified peptide in a solvent suitable for mass spectrometry analysis, such as a 50% acetonitrile/water mixture with 0.1% formic acid.

Expected Mass-to-Charge Ratio (m/z):

  • The theoretical monoisotopic mass of this compound (C₁₇H₂₄N₂O₅) is 336.17 Da.

  • In electrospray ionization (ESI) mass spectrometry, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 337.17.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of this compound in a research setting.

experimental_workflow cluster_procurement Procurement cluster_synthesis_purification Synthesis & Purification cluster_analysis_application Analysis & Application Supplier_Selection Supplier Selection CoA_Review Certificate of Analysis Review Supplier_Selection->CoA_Review Request Synthesis Synthesis of This compound CoA_Review->Synthesis Approve Purification HPLC Purification Synthesis->Purification Crude Product Analysis NMR & MS Analysis Purification->Analysis Purified Product Application Peptide Synthesis Application Analysis->Application Verified Compound

Experimental Workflow for this compound Utilization.

logical_relationship Supplier_Quality Supplier Quality (Purity, Consistency) Reproducibility Experimental Reproducibility Supplier_Quality->Reproducibility Directly Impacts Research_Outcome Successful Research Outcome Supplier_Quality->Research_Outcome Indirectly Influences Data_Integrity Data Integrity Reproducibility->Data_Integrity Ensures Data_Integrity->Research_Outcome Leads to

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected dipeptide, N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe). The synthesis is based on the well-established Boc/Bzl protection strategy, utilizing Merrifield resin as the solid support. This protocol incorporates an in situ neutralization step to mitigate the risk of diketopiperazine formation, a common side reaction in sequences containing C-terminal glycine. The final product is obtained directly as a methyl ester via a transesterification cleavage from the resin. This method is designed to be a reliable and efficient procedure for obtaining this common dipeptide building block.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support.[1] The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection. This application note details the synthesis of this compound, a valuable dipeptide fragment in synthetic peptide chemistry. A critical challenge in the synthesis of peptides with C-terminal glycine is the propensity for the linear dipeptide to cyclize and cleave from the resin, forming a diketopiperazine.[2] To address this, the protocol utilizes an in situ neutralization/coupling procedure, which has been shown to significantly improve the efficiency of chain assembly for such "difficult" sequences.[3][4] Furthermore, a direct transesterification cleavage is employed to yield the desired peptide methyl ester in a single step, enhancing the overall efficiency of the synthesis.

Experimental Protocols

This protocol is designed for a 0.5 mmol synthesis scale. All operations should be performed in a dedicated peptide synthesis vessel equipped with a filter for efficient washing and draining.

Resin Preparation and Swelling
  • Place 1.0 g of Merrifield resin (chloromethylated polystyrene, 1% DVB, ~0.5 meq/g substitution) into the reaction vessel.

  • Add dichloromethane (DCM, 10-15 mL) to the resin.

  • Agitate the resin suspension gently for 30 minutes to ensure uniform swelling.

  • Drain the DCM from the vessel.

Loading of the First Amino Acid (Boc-Gly-OH)

This procedure utilizes the cesium salt of Boc-Glycine for efficient esterification to the Merrifield resin.[2]

  • Preparation of Boc-Gly-Cs+ Salt:

    • Dissolve Boc-Gly-OH (1.2 eq, 0.6 mmol, 105 mg) in ethanol (approx. 2 mL/mmol).

    • Add water (approx. 0.5 mL/mmol) and adjust the pH to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

    • Evaporate the solution to dryness under reduced pressure.

    • Co-evaporate twice with N,N-dimethylformamide (DMF) to ensure the salt is anhydrous.

  • Attachment to Resin:

    • Add the dried Boc-Gly-Cs+ salt, dissolved in a minimal amount of DMF (6-8 mL), to the swollen Merrifield resin.

    • Heat the reaction mixture to 50°C and agitate gently overnight (18-24 hours).

    • Allow the resin to cool to room temperature.

    • Wash the resin sequentially with DMF (3 x 10 mL), 1:1 DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the Boc-Gly-resin under high vacuum.

Peptide Chain Elongation: Synthesis of Boc-Phe-Gly-Resin

This cycle involves the deprotection of the Boc group, followed by the coupling of the next amino acid, Boc-Phe-OH.

  • Boc Deprotection:

    • Swell the Boc-Gly-resin in DCM (10 mL) for 10 minutes.

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v, 10 mL). Agitate for 2 minutes and drain.

    • Add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20-30 minutes.

    • Drain the TFA/DCM solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL). Do not neutralize at this stage.

  • In Situ Neutralization and Coupling of Boc-Phe-OH:

    • Activation Mixture: In a separate vial, dissolve Boc-Phe-OH (2.0 eq, 1.0 mmol, 265 mg) and 1-Hydroxybenzotriazole (HOBt) (2.0 eq, 1.0 mmol, 153 mg) in a minimal amount of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq, 1.0 mmol, 157 µL) and allow the mixture to pre-activate for 10 minutes at room temperature.

    • Coupling: Add the activated Boc-Phe-OH solution to the TFA·H-Gly-resin.

    • Immediately add N,N-diisopropylethylamine (DIEA) (4.0 eq, 2.0 mmol, 348 µL) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours and re-test.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the Boc-Phe-Gly-resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Dry the peptide-resin under high vacuum.

Cleavage and Formation of Methyl Ester

This protocol employs a transesterification reaction to cleave the peptide from the resin directly as its methyl ester.

  • Swell the dried Boc-Phe-Gly-resin in DCM (0.5-1.0 mL) for 20 minutes in a sealed, stirred vessel.

  • Add a freshly prepared solution of anhydrous 0.2 M HCl in methanol (3-4 mL). This can be prepared by the slow addition of acetyl chloride to cold methanol.

  • Stir the suspension at room temperature for 2-5 hours.

  • Filter the resin and wash it with a small amount of fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Work-up: Triturate the resulting crude product with cold diethyl ether or a mixture of hexanes and water to precipitate the this compound.

  • Collect the solid by filtration and dry under vacuum.

  • The product can be further purified by recrystallization or silica gel chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data associated with this protocol.

Table 1: Reagent Quantities for 0.5 mmol Synthesis

StepReagentEquivalentsMolar Amount (mmol)Mass/Volume
Loading Merrifield Resin (0.5 meq/g)1.00.51.0 g
Boc-Gly-OH1.20.6105 mg
Cesium Carbonate (Cs₂CO₃)--To pH 7.0
Coupling Boc-Phe-OH2.01.0265 mg
HOBt2.01.0153 mg
DIC2.01.0157 µL
DIEA4.02.0348 µL
Cleavage 0.2 M HCl in Methanol--3-4 mL

Table 2: Expected Yield and Purity

ParameterTypical ValueNotes
Resin Loading Efficiency 70-90%Determined by gravimetric analysis or picric acid titration.
Coupling Efficiency >99%As monitored by a negative ninhydrin test.
Overall Yield (Crude) 50-65%Based on the initial resin loading. A literature report for a similar synthesis cites a 55% yield.
Purity (Crude) >90%Purity can be assessed by HPLC.
Cleavage/Esterification >95%Conversion to the methyl ester is typically high with this method.

Diagrams

Below are diagrams illustrating the key workflows and pathways described in this protocol.

Boc_SPPS_Workflow cluster_prep 1. Resin Preparation cluster_loading 2. First Amino Acid Loading cluster_elongation 3. Peptide Elongation cluster_cleavage 4. Cleavage & Esterification A Merrifield Resin B Swell in DCM A->B E Couple to Swollen Resin (DMF, 50°C, Overnight) B->E C Boc-Gly-OH + Cs₂CO₃ D Form Boc-Gly-Cs⁺ Salt C->D D->E F Wash and Dry E->F G Boc-Gly-Resin F->G H Boc Deprotection (50% TFA/DCM) G->H I Wash (DCM, IPA) H->I K In Situ Neutralization & Coupling (Add activation mix + DIEA) I->K J Boc-Phe-OH + HOBt/DIC (Pre-activation) J->K L Wash and Dry K->L M Boc-Phe-Gly-Resin L->M N Swell in DCM M->N O Cleave with 0.2M HCl/MeOH (2-5 hours) N->O P Filter and Evaporate O->P Q Work-up & Dry P->Q R This compound Q->R

Caption: Workflow for the solid-phase synthesis of this compound.

Diketopiperazine_Pathway cluster_main SPPS Cycle After Deprotection cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction A H-Phe-Gly-Resin B Neutralization (e.g., with DIEA) A->B C Free Amine: H₂N-Phe-Gly-Resin B->C D Intramolecular Cyclization (Attack on ester linkage) C->D Undesired Pathway F Coupling with Activated Boc-AA C->F Desired Pathway (In Situ Neutralization) E Diketopiperazine (cleaved from resin) D->E G Boc-AA-Phe-Gly-Resin F->G

References

Application Notes and Protocols for the Use of Boc-Phe-Gly-OMe in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-(tert-Butoxycarbonyl)-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe) in manual peptide synthesis. This dipeptide derivative is a valuable building block for the incorporation of the Phe-Gly motif into peptide sequences of interest. Detailed protocols for both solid-phase and solution-phase synthesis are provided, along with expected quantitative outcomes and an overview of the relevance of the Phe-Gly moiety in biological signaling pathways.

Introduction

This compound is a protected dipeptide composed of phenylalanine and glycine. The N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the C-terminus of glycine is protected as a methyl ester (OMe). This strategic protection allows for the dipeptide to be used as a single unit in stepwise peptide synthesis, ensuring the integrity of the Phe-Gly sequence and streamlining the synthetic process. The Boc group prevents unwanted reactions at the N-terminus during coupling, and the methyl ester allows for subsequent deprotection and chain elongation in solution-phase synthesis or serves as a stable protecting group during solid-phase synthesis until final cleavage.[1] Peptides containing the phenylalanine-glycine motif are of interest in medicinal chemistry and drug development due to their presence in various bioactive molecules.

Data Presentation

The following tables summarize typical quantitative data expected from the manual synthesis of a model tripeptide (e.g., Boc-Phe-Gly-Ala-OMe) using Boc-Phe-Gly-OH (derived from this compound) in both solid-phase and solution-phase synthesis. These values are indicative and can vary based on the specific sequence, coupling reagents, and purification methods employed.

Table 1: Expected Data for Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide

ParameterExpected ValueNotes
Resin Loading 0.5 - 1.0 mmol/gDependent on the starting resin (e.g., Merrifield, PAM).
Coupling Time (per cycle) 2 - 4 hoursCan be monitored by a negative Kaiser test.
Deprotection Time (per cycle) 20 - 30 minutesUsing 25-50% TFA in DCM.
Overall Crude Yield >70%Based on the initial resin loading.
Purity (Crude) 50 - 70%Highly dependent on sequence and coupling efficiency.
Purity (Post-HPLC) >95%Achievable with standard purification protocols.

Table 2: Expected Data for Solution-Phase Synthesis of a Model Tripeptide

ParameterExpected Value/MethodNotes
Coupling Reaction Time 12 - 24 hoursCan be monitored by Thin Layer Chromatography (TLC).
Yield (per coupling step) 80 - 95%Dependent on the coupling agent and purification.
Overall Yield (multi-step) 60 - 80%Cumulative yield over deprotection and coupling steps.
Purification Method Column ChromatographyTypically silica gel.
Final Purity >98%After chromatographic purification.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes the addition of a Boc-Phe-Gly-OH unit to a resin-bound amino acid. Boc-Phe-Gly-OH can be prepared by the saponification of this compound.

1. Materials and Reagents:

  • Boc-Phe-Gly-OH

  • Peptide synthesis resin (e.g., Merrifield or PAM resin with the first amino acid attached)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.

  • Kaiser test kit

  • Washing solvents: Isopropanol (IPA), Methanol (MeOH)

2. Procedure:

  • Resin Swelling: Swell the resin-bound amino acid in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[2][3]

    • Drain the solution and add a fresh portion of 25-50% TFA in DCM. Agitate for 20-30 minutes.[2][3]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling of Boc-Phe-Gly-OH:

    • In a separate vessel, dissolve Boc-Phe-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Cool the solution to 0°C and add DCC (3 equivalents). Allow to pre-activate for 10 minutes.

    • Alternatively, use HBTU (3 equivalents) with DIEA (6 equivalents) for pre-activation.

    • Add the activated dipeptide solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous HF or TFMSA.

Protocol 2: Solution-Phase Synthesis of a Tripeptide

This protocol describes the synthesis of a tripeptide (e.g., Boc-Phe-Gly-Ala-OMe) starting from this compound.

1. Saponification of this compound to Boc-Phe-Gly-OH:

  • Dissolve this compound in a mixture of methanol and water.

  • Add 1 equivalent of NaOH or LiOH and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid (e.g., citric acid or dilute HCl) to pH 4-5.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Phe-Gly-OH.

2. Coupling of Boc-Phe-Gly-OH with an Amino Acid Ester:

  • Materials: Boc-Phe-Gly-OH, H-Ala-OMe·HCl (or another amino acid methyl ester hydrochloride), DCC, HOBt, N-methylmorpholine (NMM) or DIEA, and a suitable solvent like chloroform or DMF.

  • Procedure:

    • Dissolve Boc-Phe-Gly-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in the chosen solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Add NMM or DIEA (2.1 eq) and stir for 15 minutes to neutralize the hydrochloride.

    • Add HOBt (1.0 eq) followed by DCC (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude tripeptide by silica gel column chromatography.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Manual Boc-SPPS Cycle

Manual_Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid (N-Boc protected) deprotection 1. Boc Deprotection (25-50% TFA in DCM, 20-30 min) start->deprotection wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DMF, 2x) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (2-4 hours) wash2->coupling activation Pre-activation of Boc-Phe-Gly-OH (e.g., DCC/HOBt or HBTU) activation->coupling kaiser_test Monitor with Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Repeat Coupling) wash3 6. Washing (DMF, DCM) kaiser_test->wash3 Negative next_cycle Ready for Next Cycle or Final Cleavage wash3->next_cycle

Caption: General workflow for one cycle of manual Boc-chemistry solid-phase peptide synthesis.

Logical Relationship: Solution-Phase Tripeptide Synthesis

Solution_Phase_Synthesis start This compound saponification 1. Saponification (e.g., NaOH in MeOH/H2O) start->saponification intermediate Boc-Phe-Gly-OH saponification->intermediate coupling 2. Peptide Coupling (e.g., H-Ala-OMe, DCC, HOBt) intermediate->coupling workup 3. Work-up (Filtration, Washes) coupling->workup purification 4. Purification (Column Chromatography) workup->purification product Boc-Phe-Gly-Ala-OMe purification->product

Caption: Logical workflow for the solution-phase synthesis of a tripeptide from this compound.

Signaling Pathway: Potential Modulation by Phe-Gly Containing Peptides

Peptides containing the Phe-Gly motif, depending on the full sequence, may interact with various cellular signaling pathways. Two prominent examples are G-Protein Coupled Receptor (GPCR) signaling and the Nuclear Factor-kappa B (NF-κB) pathway, which are central to numerous physiological and pathological processes.

GPCR Signaling Pathway

GPCR_Signaling ligand Peptide Ligand (containing Phe-Gly motif) gpcr GPCR (7-transmembrane receptor) ligand->gpcr Binds to g_protein Heterotrimeric G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response (e.g., Gene Expression, Ion Channel Activity) second_messenger->downstream Initiates

Caption: Simplified overview of a G-Protein Coupled Receptor (GPCR) signaling cascade.

NF-κB Signaling Pathway

NFkB_Signaling stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_complex NF-κB (p50/p65) - IκBα (Inactive in cytoplasm) ikb->nfkb_complex Degradation of nfkb NF-κB (p50/p65) nfkb_complex->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammatory Genes) nucleus->transcription Initiates peptide Inhibitory Peptide (containing Phe-Gly motif) peptide->nfkb Potentially Inhibits Nuclear Translocation or DNA Binding

Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This compound is a versatile and efficient building block for the manual synthesis of peptides containing the Phe-Gly motif. The provided protocols for solid-phase and solution-phase synthesis offer robust starting points for researchers. Careful execution of the described steps, coupled with appropriate monitoring and purification techniques, will enable the successful synthesis of target peptides for further investigation in drug discovery and the study of biological signaling pathways.

References

Application Notes and Protocols for the Automated Solid-Phase Synthesis of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method, particularly advantageous for the synthesis of hydrophobic peptides where the acidic deprotection step can help mitigate aggregation.[2][3] These application notes provide a comprehensive protocol for the automated synthesis of the protected dipeptide, Boc-Phe-Gly-OMe, utilizing Boc chemistry. The synthesis begins with the attachment of the C-terminal amino acid to a solid support, followed by the sequential addition of amino acids.[1] Each cycle involves the deprotection of the Nα-Boc group and the coupling of the subsequent amino acid.[4]

This document outlines the detailed methodology for the synthesis of this compound on an automated peptide synthesizer, including resin preparation, amino acid coupling, and final cleavage to yield the C-terminally protected dipeptide.

Data Presentation

Table 1: Reagents and Chemicals

ReagentGradePurpose
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis GradeSolid support for peptide assembly.
Boc-Gly-OHPeptide Synthesis GradeFirst amino acid to be esterified to the resin.
Boc-Phe-OHPeptide Synthesis GradeSecond amino acid in the sequence.
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeSolvent for washing and reactions.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeSolvent for washing and coupling reactions.
Trifluoroacetic Acid (TFA)Reagent GradeFor Boc group deprotection.
Diisopropylethylamine (DIEA)Peptide Synthesis GradeBase for neutralization.
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeCoupling agent.
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCoupling additive to suppress side reactions.
Methanol (MeOH)AnhydrousFor cleavage and esterification.
Triethylamine (TEA)Reagent GradeBase for cleavage.

Table 2: Automated Synthesizer Protocol Parameters

StepOperationReagent/SolventVolume (mL/g resin)Duration (min)Repeats
1Resin SwellingDCM15301
2Deprotection50% TFA in DCM1021
3Deprotection50% TFA in DCM10201
4WashingDCM1513
5WashingDMF1513
6Neutralization10% DIEA in DMF1522
7WashingDMF1515
8CouplingBoc-Phe-OH/DIC/HOBt in DMF101201
9WashingDMF1513
10WashingDCM1513

Experimental Protocols

1. Preparation of Gly-OMe-Merrifield Resin (Manual Loading)

The synthesis commences with the esterification of the first amino acid, glycine, to the Merrifield resin.

  • Cesium Salt Formation: Dissolve Boc-Gly-OH in a solution of methanol and water. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate. Evaporate the solvent to obtain the Boc-Gly-OCs salt. Dry the salt thoroughly under vacuum.

  • Esterification: Swell Merrifield resin in DMF. Add the dried Boc-Gly-OCs salt (1.5 equivalents relative to the resin's chlorine substitution) to the swollen resin. The reaction mixture is then agitated at 50°C for 24 hours.

  • Washing and Drying: After the reaction, the resin is washed sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol. The resin is then dried under vacuum to a constant weight.

  • Boc Deprotection: The Boc group from the loaded Glycine is removed using 50% TFA in DCM to prepare the resin for the automated synthesis of the dipeptide.

2. Automated Synthesis of this compound

The following protocol is designed for an automated peptide synthesizer.

  • Step 1: Resin Loading and Swelling

    • Place the prepared Gly-OMe-Merrifield resin into the reaction vessel of the automated synthesizer.

    • Swell the resin in DCM for 30 minutes.

  • Step 2: Nα-Boc Deprotection

    • Drain the DCM and treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM, agitating for 20 minutes to ensure complete removal of the Boc group.

  • Step 3: Washing

    • Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the neutralization step.

  • Step 4: Neutralization

    • Treat the resin with a solution of 10% DIEA in DMF to neutralize the trifluoroacetate salt of the N-terminal amine. This step is repeated to ensure complete neutralization.

  • Step 5: Washing

    • Wash the resin extensively with DMF to remove excess DIEA.

  • Step 6: Coupling of Boc-Phe-OH

    • In a separate vessel, pre-activate Boc-Phe-OH (3.0 equivalents) with DIC (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.

    • Add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the mixture for 2 hours to facilitate coupling. The completion of the reaction can be monitored using a Kaiser test.

  • Step 7: Final Washing

    • After the coupling is complete, wash the peptidyl-resin with DMF and then with DCM to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

3. Cleavage of this compound from the Resin

To obtain the C-terminal methyl ester, a mild cleavage using transesterification is employed to avoid the cleavage of the N-terminal Boc protecting group.

  • Suspend the dried peptidyl-resin in a solution of 1 M triethylamine in anhydrous methanol.

  • Stir the suspension at room temperature for 24-48 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

4. Purification and Characterization

  • The crude peptide can be purified using flash column chromatography on silica gel.

  • The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Mandatory Visualization

Automated_Boc_SPPS_Workflow Start Start: Gly-OMe-Merrifield Resin Swell Resin Swelling (DCM) Start->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, DMF) Deprotect->Wash1 Neutralize Neutralization (10% DIEA in DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Coupling (Boc-Phe-OH, DIC/HOBt) Wash2->Couple Wash3 Final Wash (DMF, DCM) Couple->Wash3 Cleave Cleavage (TEA in MeOH) Wash3->Cleave Purify Purification & Characterization (HPLC, MS) Cleave->Purify End End: This compound Purify->End

Caption: Workflow for the automated synthesis of this compound.

References

Application Notes and Protocols for the HBTU-Mediated Coupling of Boc-Phe-OH and H-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and technical information for the synthesis of the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), through a coupling reaction facilitated by HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This dipeptide is a valuable building block in the synthesis of more complex peptides for various research and drug development applications.[1]

Introduction

The formation of a peptide bond is a fundamental step in peptide synthesis. The coupling of an N-protected amino acid with the free amine of another amino acid or peptide requires an activating agent to facilitate the reaction. HBTU is a highly efficient uronium salt-based coupling reagent widely used in both solution-phase and solid-phase peptide synthesis.[2] Its popularity stems from its ability to promote rapid and efficient coupling with minimal racemization, especially when used in conjunction with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[3][4]

The reaction detailed herein involves the coupling of N-Boc-protected L-phenylalanine (Boc-Phe-OH) with glycine methyl ester (H-Gly-OMe). The Boc group provides protection for the N-terminus of phenylalanine, while the methyl ester protects the C-terminus of glycine, preventing unwanted side reactions during the coupling process.[1]

Reaction Principle

The HBTU-mediated coupling reaction proceeds via a two-step mechanism. First, in the presence of a base like DIPEA, the carboxylate anion of Boc-Phe-OH attacks HBTU. This leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate and tetramethylurea as a byproduct. Subsequently, the nucleophilic amine of H-Gly-OMe attacks the activated ester, resulting in the formation of the desired peptide bond and the release of HOBt.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the HBTU-mediated synthesis of this compound. Optimal conditions may vary depending on the specific reaction scale and purity of the reagents.

ParameterValueNotes
Reactants
Boc-Phe-OH1.0 equivalentThe limiting reagent.
H-Gly-OMe·HCl1.1 - 1.2 equivalentsA slight excess is used to ensure the complete consumption of the activated Boc-Phe-OH.
HBTU1.0 - 1.1 equivalentsUsing a slight excess relative to the carboxylic acid can improve reaction rates.
DIPEA2.0 - 2.5 equivalentsA non-nucleophilic base is essential. At least two equivalents are necessary to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine.
Reaction Conditions
SolventAnhydrous DMF or DCMN,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.
TemperatureRoom Temperature (20-25 °C)The reaction is typically performed at room temperature.
Reaction Time2 - 4 hoursReaction progress should be monitored by TLC or LC-MS.
Expected Outcome
Typical Yield85 - 95%Yields are dependent on the specific reaction conditions and purification method.
Purity>95% (after purification)Purity is typically assessed by HPLC and/or NMR.

Experimental Protocols

Materials
  • N-Boc-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure for Solution-Phase Synthesis of this compound
  • Preparation of Reactants:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).

    • In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt, and stir for 10-15 minutes at room temperature until a clear solution is obtained.

  • Activation of Carboxylic Acid:

    • To the solution of Boc-Phe-OH, add HBTU (1.05 eq.).

    • Add DIPEA (an additional 1.1-1.4 eq., for a total of 2.2-2.5 eq. in the reaction mixture) to the flask.

    • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized H-Gly-OMe solution from step 1 to the pre-activated Boc-Phe-OH solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Visualizations

Reaction Mechanism

HBTU_Coupling_Mechanism BocPheOH Boc-Phe-OH BocPheO Boc-Phe-O⁻ BocPheOH->BocPheO + DIPEA - DIPEA·H⁺ DIPEA1 DIPEA ActiveEster HOBt Active Ester (Reactive Intermediate) BocPheO->ActiveEster HBTU HBTU HBTU->ActiveEster TMU Tetramethylurea ActiveEster->TMU Byproduct BocPheGlyOMe This compound ActiveEster->BocPheGlyOMe HGlyOMe H-Gly-OMe HGlyOMe->BocPheGlyOMe Nucleophilic Attack HOBt HOBt BocPheGlyOMe->HOBt + H⁺

Caption: Mechanism of HBTU-mediated peptide coupling.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Reactant Solutions (Boc-Phe-OH & H-Gly-OMe) Start->Prep Activate Pre-activate Boc-Phe-OH with HBTU and DIPEA Prep->Activate Couple Combine Solutions and Stir for 2-4 hours at RT Activate->Couple Monitor Monitor Reaction by TLC Couple->Monitor Monitor->Couple Incomplete Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for the EDC/HOBt-Mediated Synthesis of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and proteins. The coupling of N-terminally protected amino acids with C-terminally protected amino acids or peptides is a critical step that requires efficient activation of the carboxylic acid moiety while minimizing side reactions, particularly racemization. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used reagent system for this purpose. EDC facilitates the formation of an active ester intermediate, while HOBt acts as a racemization suppressor and improves coupling efficiency.[1][2]

This document provides detailed application notes and protocols for the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) through the EDC/HOBt-mediated coupling of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) and glycine methyl ester (Gly-OMe).

Reaction Principle and Mechanism

The EDC/HOBt coupling reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid of Boc-Phe-OH reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement to a stable N-acylurea byproduct, which would terminate the desired reaction.[3] HOBt efficiently traps the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable than the O-acylisourea and less prone to racemization. Finally, the amino group of Gly-OMe attacks the carbonyl carbon of the HOBt-active ester, leading to the formation of the desired peptide bond in this compound and the release of HOBt.

Data Presentation

The following table summarizes the key quantitative data for the EDC/HOBt-mediated synthesis of this compound, based on established protocols for similar dipeptide syntheses.[4]

ParameterValue
Reactants
Boc-Phe-OH1.0 equivalent
Gly-OMe·HCl1.1 equivalents
EDC·HCl1.2 equivalents
HOBt1.2 equivalents
Diisopropylethylamine (DIPEA)1.1 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Outcome
Yield~88%[4]

Experimental Protocols

Materials and Reagents
  • N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol for the Synthesis of this compound
  • Preparation of Reactants:

    • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) in anhydrous DCM or DMF.

    • In a separate flask, suspend Gly-OMe·HCl (1.1 eq) in anhydrous DCM or DMF.

    • To the suspension of Gly-OMe·HCl, add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 15-20 minutes until a clear solution is obtained.

  • Coupling Reaction:

    • To the solution of Boc-Phe-OH, add HOBt (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the prepared solution of neutralized Gly-OMe to the Boc-Phe-OH and HOBt mixture.

    • Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The water-soluble urea byproduct formed from EDC is removed during the aqueous work-up.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

EDC_HOBt_Activation BocPheOH Boc-Phe-OH (Carboxylic Acid) O_acylisourea O-Acylisourea (Active Intermediate) BocPheOH->O_acylisourea + EDC EDC EDC HOBt HOBt GlyOMe Gly-OMe (Amine) Product This compound (Dipeptide) O_acylisourea->Product + Gly-OMe - Urea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-urea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt_ester->Product + Gly-OMe - HOBt Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated peptide bond formation.

Experimental Workflow

References

Application Notes and Protocols: TFA-Mediated Deprotection of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, offering robust protection of the α-amino group of amino acids. Its widespread use stems from its stability in various reaction conditions and its facile and selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.

This document provides detailed application notes and protocols for the TFA-mediated deprotection of the dipeptide Boc-Phe-Gly-OMe. It is intended to guide researchers in obtaining the deprotected phenylalanyl-glycine methyl ester (Phe-Gly-OMe) as its trifluoroacetate salt, a crucial step in the solution-phase synthesis of larger peptides.

Mechanism of Boc Deprotection

The cleavage of the Boc group by TFA proceeds via an acid-catalyzed unimolecular elimination (E1) mechanism. The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.

It is critical to perform this reaction in a well-ventilated area as it generates carbon dioxide gas. The tert-butyl cation formed is a reactive electrophile and can potentially lead to side reactions, though for a simple dipeptide like this compound, this is less of a concern than with peptides containing sensitive residues like tryptophan or methionine.

Boc_Deprotection_Mechanism cluster_0 This compound cluster_1 Reagents cluster_2 Intermediates cluster_3 Products BocPheGlyOMe This compound ProtonatedBoc Protonated Boc Group BocPheGlyOMe->ProtonatedBoc + H⁺ TFA TFA (H⁺) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-butyl cation tButylCation tert-butyl cation ProtonatedBoc->tButylCation PheGlyOMe_TFA_salt Phe-Gly-OMe • TFA CarbamicAcid->PheGlyOMe_TFA_salt - CO₂ + H⁺ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

This section details the solution-phase deprotection of this compound using TFA in dichloromethane (DCM).

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

Protocol: Deprotection of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Begin stirring the solution.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 (v/v) mixture of TFA and DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of DCM and methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The product, being a primary amine, will be ninhydrin positive, while the Boc-protected starting material will not.

  • Work-up: Once the reaction is complete, as indicated by TLC, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting oily residue can be co-evaporated with DCM or toluene (2-3 times).

  • Product Precipitation: To the crude residue, add cold, anhydrous diethyl ether. This will cause the trifluoroacetate salt of Phe-Gly-OMe to precipitate out of the solution, often as a white solid.

  • Isolation and Drying: Collect the solid product by filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain the final Phe-Gly-OMe • TFA salt.

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Slowly add TFA cool->add_tfa react Stir at room temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC react->monitor workup Rotary evaporation to remove solvent and excess TFA monitor->workup precipitate Precipitate product with cold diethyl ether workup->precipitate isolate Isolate solid by filtration precipitate->isolate dry Dry product under vacuum isolate->dry end End: Phe-Gly-OMe • TFA salt dry->end

Experimental workflow for this compound deprotection.

Data Presentation

ParameterConditionExpected Outcome
Substrate This compoundPhe-Gly-OMe • TFA
Solvent Dichloromethane (DCM)Good solubility for substrate
Reagent Trifluoroacetic Acid (TFA)Effective Boc removal
TFA Concentration 25-50% (v/v) in DCMComplete deprotection
Temperature 0 °C to Room TemperatureControlled reaction
Reaction Time 30 minutes - 2 hoursTypically complete within this timeframe
Work-up Rotary evaporation, ether precipitationIsolation of the TFA salt
Typical Yield >95%High conversion is expected
Typical Purity >98%Generally high purity after precipitation

Characterization:

The successful deprotection can be confirmed by various analytical techniques:

  • TLC: As mentioned, the product will have a different Rf value than the starting material and will be ninhydrin positive.

  • NMR Spectroscopy:

    • ¹H NMR: The most significant change will be the disappearance of the large singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

    • ¹³C NMR: The signals corresponding to the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively) will be absent in the product spectrum.

  • Mass Spectrometry: The mass of the product will correspond to the deprotected dipeptide.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

  • The deprotection reaction releases carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure build-up.

  • Diethyl ether is extremely flammable. Use it in a well-ventilated area away from any ignition sources.

Application Note and Protocol: HPLC Purification of Boc-Phe-Gly-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step to ensure the accuracy and reliability of subsequent biological and pharmacological studies. The tert-butyloxycarbonyl (Boc) protecting group is frequently used in solid-phase peptide synthesis (SPPS) to temporarily protect the Nα-amino group.[1][2] Following synthesis and cleavage from the resin, the crude peptide product contains the desired molecule along with various impurities such as deletion sequences, truncated peptides, and by-products from cleaved protecting groups.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely employed method for peptide purification due to its high resolution, the volatility of its mobile phases which simplifies sample recovery, and its applicability to a wide range of peptides with different physicochemical properties.[3][4]

This application note provides a detailed protocol for the purification of the protected dipeptide, Boc-Phe-Gly-OMe, using RP-HPLC. The separation mechanism in RP-HPLC is based on the hydrophobic interaction between the analyte and the stationary phase. For a protected peptide like this compound, a C18 stationary phase is commonly used, and elution is achieved by a gradient of increasing organic solvent concentration. This method is designed to efficiently separate the target dipeptide from common synthetic impurities, yielding a final product of high purity.

Materials and Methods

Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Analytical C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)

  • Lyophilizer

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Reagents
  • Crude this compound peptide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), if required for solubility

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Sample Preparation
  • Accurately weigh the crude this compound powder.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is a good starting point.

  • If solubility is an issue, a small amount of DMSO can be used to dissolve the sample, followed by dilution with the initial mobile phase conditions. Minimize the use of strong organic solvents to avoid peak distortion.

  • Vortex the sample until fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Purification Procedure
  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the capacity of the preparative column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. The gradient should be optimized to ensure good separation of the target peptide from impurities. A typical gradient might be from 20% to 80% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at 210-220 nm, where the peptide bond absorbs UV light.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to confirm the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically ≥98%) and lyophilize to obtain the purified peptide as a dry powder.

Data Presentation

The following tables summarize the chromatographic conditions and the expected results for the purification and analysis of this compound.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Gradient 20-80% B over 40 minutes
Detection 220 nm
Column Temperature Ambient
Injection Volume 500 - 2000 µL

Table 2: Analytical HPLC Parameters for Purity Check

ParameterValue
Column C18, 5 µm, 100 Å, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 20 minutes
Detection 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 3: Expected Results for this compound Purification

ParameterCrude ProductPurified Product
Purity (by analytical HPLC) ~75%≥98%
Retention Time (Analytical) ~12.5 min~12.5 min
Yield N/A>80% (of the target peptide in crude)
Appearance Off-white solidWhite, fluffy powder

Visualizations

Experimental Workflow

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject on Preparative Column filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect purity Analyze Fractions (Analytical HPLC) collect->purity pool Pool Pure Fractions purity->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified this compound

Caption: Workflow for the purification of this compound.

Principle of Reversed-Phase HPLC Separation

The separation in RP-HPLC is based on the partitioning of the analyte between the mobile phase and the stationary phase.

G cluster_column HPLC Column cluster_mobile Mobile Phase cluster_analytes Analytes stationary_phase Non-polar Stationary Phase (C18) polar_mobile_phase Polar Mobile Phase (Water/ACN) hydrophobic Hydrophobic Peptide (this compound) hydrophobic->stationary_phase Strong Interaction hydrophilic Hydrophilic Impurities hydrophilic->polar_mobile_phase Strong Interaction elution Increasing Acetonitrile (%) elution->hydrophobic Weakens Interaction, Elutes Peptide

Caption: Separation principle of reversed-phase HPLC.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe) is a protected dipeptide commonly used as a building block in the synthesis of larger peptides and peptidomimetics. Accurate characterization of this and related peptide intermediates is critical for ensuring the quality and success of peptide synthesis. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information.

These application notes provide a comprehensive guide to the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including detailed experimental protocols, expected fragmentation patterns, and data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
Monoisotopic Mass 336.17 Da
CAS Number 7625-57-2

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred method for the analysis of this compound, typically in positive ion mode. The protonated molecule, [M+H]⁺, is observed at an m/z corresponding to the monoisotopic mass plus the mass of a proton.

Predicted Mass-to-Charge Ratios

The expected mass-to-charge ratios for the intact this compound and its deprotected form are summarized below.

SpeciesChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compound C₁₇H₂₄N₂O₅336.17337.18
Phe-Gly-OMe C₁₂H₁₆N₂O₃236.12237.12

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is employed to confirm the sequence of the peptide. This involves the isolation of the precursor ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The fragmentation of Boc-protected peptides is characterized by cleavages at the peptide backbone, resulting in b- and y-type ions, as well as losses related to the Boc protecting group.

Predicted Fragmentation of this compound

The fragmentation of the protonated this compound ([M+H]⁺ at m/z 337.18) is predicted to yield several characteristic fragment ions. The primary fragmentation pathways involve the loss of the Boc group and cleavage of the amide bond.

Precursor Ion (m/z)Fragment IonPredicted m/zDescription
337.18[M+H-C₄H₈]⁺281.12Loss of isobutylene from the Boc group
337.18[M+H-Boc]⁺237.12Loss of the entire Boc group (100 Da)
337.18b₁250.14Boc-Phe fragment
337.18y₁88.04Gly-OMe fragment

Note: The predicted m/z values are for the monoisotopic masses of the fragment ions.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 10 µM in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 10 µM in the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Vortex the solution thoroughly and centrifuge briefly to pellet any particulates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is used to separate the analyte from impurities and introduce it into the mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an ESI source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS Scan Range: m/z 100-500

  • MS/MS Analysis:

    • Select the precursor ion at m/z 337.2 for fragmentation.

    • Use an appropriate collision energy to induce fragmentation (e.g., 10-30 eV).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Dissolution Dissolve this compound Dilution Dilute to 10 µM Dissolution->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS Mass Spectrometry (Full Scan) ESI->MS MSMS Tandem MS (Fragmentation) MS->MSMS Interpretation Data Interpretation MSMS->Interpretation fragmentation_pathway cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z = 337.18 Loss_Isobutylene [M+H-C₄H₈]⁺ m/z = 281.12 Precursor->Loss_Isobutylene - C₄H₈ Loss_Boc [M+H-Boc]⁺ m/z = 237.12 Precursor->Loss_Boc - C₄H₈O₂ b1_ion b₁ ion (Boc-Phe) m/z = 250.14 Precursor->b1_ion Amide bond cleavage y1_ion y₁ ion (Gly-OMe) m/z = 88.04 Precursor->y1_ion Amide bond cleavage

Incorporation of Boc-Phe-Gly-OMe in Cyclic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the dipeptide building block, N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine methyl ester (Boc-Phe-Gly-OMe), into cyclic peptides. This document offers detailed protocols for the synthesis of a linear peptide precursor via solid-phase peptide synthesis (SPPS), followed by a solution-phase head-to-tail cyclization. Furthermore, it explores the potential biological relevance of the resulting cyclic peptides by detailing the melanocortin receptor signaling pathway, a known target for cyclic peptides containing the Phe-Gly motif as part of a larger pharmacophore.

Introduction

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts. The incorporation of specific dipeptide units, such as this compound, serves as a strategic approach in the design and synthesis of these complex macromolecules.[1] this compound is a valuable building block in peptide chemistry, providing a protected N-terminus that allows for controlled, stepwise elongation of the peptide chain. The Phenylalanine-Glycine (Phe-Gly) sequence is found in various bioactive peptides and can be a crucial element for molecular recognition and biological activity.

This document outlines the synthetic workflow for utilizing this compound in the generation of a model cyclic pentapeptide, cyclo(Phe-Gly-Asn-Gln-Val). The protocols provided are based on established methodologies in peptide chemistry and are intended to serve as a practical guide for researchers.

Data Presentation

The following table summarizes the expected yields for the key stages of the synthesis of a model cyclic pentapeptide, cyclo(Phe-Gly-Asn-Gln-Val), starting from the linear precursor. These values are illustrative and can vary based on the specific sequence, coupling reagents, and purification methods employed.

StepDescriptionStarting MaterialKey ReagentsSolventReaction Time (h)Yield (%)Purity (%)
1Solid-Phase Peptide SynthesisRink Amide ResinFmoc-amino acids, DIC, OxymaDMF->90 (crude linear)>95 (after purification)
2Cleavage from ResinProtected Peptide-ResinTFA, TIS, H₂O-2-3>90 (crude linear)-
3Solution-Phase CyclizationLinear PeptideHATU, DIPEADMF2-460-70>95 (after purification)

Experimental Protocols

Synthesis of Linear Peptide Precursor (H-Phe-Gly-Asn-Gln-Val-OH) via SPPS

This protocol describes the manual synthesis of the linear pentapeptide using a Rink Amide resin, which upon cleavage yields a C-terminal amide. For the purpose of head-to-tail cyclization, a resin that allows for cleavage to a C-terminal carboxylic acid (e.g., 2-chlorotrityl chloride resin) would be used. The following is an illustrative example of chain elongation.

Materials:

  • Rink Amide resin

  • Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Boc-Phe-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Subsequent Couplings (Gln, Asn): Repeat the deprotection, washing, and coupling steps for Fmoc-Gln(Trt)-OH and Fmoc-Asn(Trt)-OH.

  • Dipeptide Coupling (Boc-Phe-Gly-OH):

    • Following the final Fmoc deprotection and washing, couple Boc-Phe-Gly-OH (3 eq.) using DIC (3 eq.) and Oxyma (3 eq.) in DMF for 2 hours.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (3 times) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude linear peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Head-to-Tail Cyclization of H-Phe-Gly-Asn-Gln-Val-OH

This protocol describes a general method for the solution-phase cyclization of the linear pentapeptide.

Materials:

  • Purified linear peptide (H-Phe-Gly-Asn-Gln-Val-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the linear peptide in anhydrous DMF to a final concentration of 1-2 mM.

  • Activation:

    • Add HATU (1.2 equivalents) to the peptide solution.

    • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the cyclization by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the cyclic peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and NMR.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Cyclization cluster_purification Purification & Analysis resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Val-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Gln(Trt)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Asn(Trt)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Boc-Phe-Gly-OH deprotection4->coupling4 cleavage Cleavage from Resin coupling4->cleavage linear_peptide Linear Peptide cleavage->linear_peptide Crude Linear Peptide cyclization_step Cyclization (HATU, DIPEA) linear_peptide->cyclization_step hplc1 RP-HPLC Purification linear_peptide->hplc1 cyclic_peptide Cyclic Peptide cyclization_step->cyclic_peptide hplc2 RP-HPLC Purification cyclic_peptide->hplc2 analysis MS & NMR Analysis hplc2->analysis

Caption: Workflow for the synthesis and cyclization of a peptide using Boc-Phe-Gly-OH.

Melanocortin Receptor Signaling Pathway

Many bioactive cyclic peptides containing the His-Phe-Arg-Trp-Gly sequence, a motif related to the Phe-Gly dipeptide, are known to target melanocortin receptors.[2] These receptors, such as the Melanocortin 4 Receptor (MC4R), are G-protein coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit.[3][4]

References

Application Notes and Protocols for Bioconjugation Using Boc-Phe-Gly-OMe Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the dipeptide Boc-Phe-Gly-OMe are valuable building blocks in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis of peptide linkers, while the phenylalanine-glycine motif can serve as a recognition site for enzymatic cleavage within the target cell, leading to the specific release of a conjugated payload.

This document provides detailed application notes and protocols for the use of a key this compound derivative, Boc-Gly-Gly-Phe-Gly-OH, as a protease-cleavable linker in the construction of ADCs. The protocols outlined below are based on established methodologies in the field and are exemplified by the structure of the linker used in the clinically successful ADC, Trastuzumab deruxtecan (Enhertu®).

Key Applications and Advantages

The primary application of Boc-Gly-Gly-Phe-Gly-OH in bioconjugation is as a cleavable linker in ADCs. This tetrapeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[1][2] This enzymatic cleavage releases the cytotoxic payload in the vicinity of the target cancer cells, minimizing off-target toxicity.[1][2]

Advantages of the GGFG Linker:

  • Enzymatic Cleavage: Specifically cleaved by lysosomal proteases like cathepsin B and L, ensuring targeted drug release.[1]

  • Serum Stability: The peptide linker is designed to be stable in the bloodstream, preventing premature drug release.

  • High Drug-to-Antibody Ratio (DAR): The use of this linker technology has enabled the development of ADCs with a high and homogeneous DAR, such as Trastuzumab deruxtecan with a DAR of approximately 7-8.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and characterization of ADCs utilizing a GGFG-based linker.

Table 1: Synthesis Yields for a Maleimide-GGFG-Payload Linker

StepDescriptionTypical Yield (%)
1. Boc-GGFG-OH SynthesisSolid-phase or solution-phase synthesis of the protected tetrapeptide.> 90
2. Coupling to PABC SpacerCoupling of Boc-GGFG-OH to a self-immolative spacer like p-aminobenzyl alcohol (PABA).70 - 80
3. Activation of PABC SpacerActivation of the PABC alcohol to a reactive carbonate for payload conjugation.~50
4. Conjugation to Payload (e.g., DXd derivative)Coupling of the activated linker to the cytotoxic payload.> 70
5. Boc DeprotectionRemoval of the Boc protecting group to reveal the terminal amine.> 95
6. Coupling to Maleimide MoietyAcylation of the N-terminal amine with a maleimide-containing reagent (e.g., MC, maleimidocaproyl).> 80

Note: Yields are illustrative and can vary based on specific reagents, reaction conditions, and purification methods.

Table 2: Characterization of a Trastuzumab-GGFG-DXd ADC

ParameterDescriptionTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)The average number of drug-linker molecules conjugated to a single antibody.7.7 - 8.0HIC-HPLC, RP-HPLC, MS
Monomer ContentThe percentage of the ADC that exists as a non-aggregated monomer.> 95%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50)The concentration of the ADC required to inhibit the growth of HER2-positive cancer cells by 50%.Sub-nanomolar to nanomolar rangeCell-based assays
Linker Stability in PlasmaThe percentage of payload released from the ADC after incubation in human plasma over a set period.< 5% after 21 daysLC-MS

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-GGFG-Payload Drug-Linker

This protocol describes a representative solution-phase synthesis of a drug-linker construct (e.g., Maleimide-GGFG-PABC-DXd) starting from Boc-Gly-Gly-Phe-Gly-OH.

Materials:

  • Boc-Gly-Gly-Phe-Gly-OH

  • p-Aminobenzyl alcohol (PABA)

  • Triphosgene or p-nitrophenyl chloroformate

  • DXd (or other amine-containing payload)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HATU or HBTU (peptide coupling agents)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Coupling of Boc-GGFG-OH to PABC Spacer: a. Dissolve Boc-GGFG-OH (1 eq.) and p-aminobenzyl alcohol (1.1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2.2 eq.) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to obtain Boc-GGFG-PABC-OH.

  • Activation of the PABC Spacer and Payload Conjugation: a. Dissolve Boc-GGFG-PABC-OH (1 eq.) in anhydrous DCM and cool to 0 °C. b. Add a solution of triphosgene (0.4 eq.) in DCM dropwise, followed by pyridine (1.2 eq.). c. Stir at 0 °C for 1 hour to form the chloroformate intermediate. d. In a separate flask, dissolve the payload (e.g., DXd, 1.2 eq.) and DIPEA (2.4 eq.) in anhydrous DMF. e. Add the chloroformate solution dropwise to the payload solution and stir at room temperature overnight. f. Quench the reaction with water and extract the product with ethyl acetate. g. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. h. Dry, concentrate, and purify the crude product by silica gel chromatography to yield Boc-GGFG-PABC-Payload.

  • Boc Deprotection: a. Dissolve the Boc-protected drug-linker in a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Coupling to Maleimide Moiety: a. Dissolve the deprotected drug-linker (1 eq.) and MC-NHS (1.1 eq.) in anhydrous DMF. b. Add DIPEA (2.2 eq.) and stir at room temperature for 2-4 hours. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final Maleimide-GGFG-PABC-Payload by preparative HPLC.

Protocol 2: Conjugation of Drug-Linker to an Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-GGFG-PABC-Payload in a co-solvent like DMSO

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

  • HPLC system (HIC and/or RP)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP solution to the antibody solution. c. Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction: a. Desalt the reduced antibody using a PD-10 column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). b. Immediately add a 1.5-2.0 fold molar excess of the Maleimide-GGFG-PABC-Payload (dissolved in DMSO) per free thiol to the desalted antibody solution. c. Gently mix and incubate at room temperature for 1-2 hours.

  • Purification of the ADC: a. Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide linker. b. Purify the ADC from unreacted drug-linker and other small molecules using a PD-10 desalting column or tangential flow filtration, exchanging into a formulation buffer (e.g., histidine buffer, pH 6.0).

Protocol 3: Cathepsin B/L Cleavage Assay of the GGFG Linker

This protocol outlines a fluorometric assay to assess the cleavage of the GGFG linker by cathepsin B or L.

Materials:

  • ADC with GGFG linker

  • Recombinant human cathepsin B or L

  • Cathepsin assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorometer

Procedure:

  • Enzyme Activation: a. Prepare a stock solution of cathepsin B or L in the assay buffer. b. Pre-incubate the enzyme solution at 37 °C for 10-15 minutes to ensure activation.

  • Cleavage Reaction: a. In a 96-well plate, add the ADC to the assay buffer to a final concentration of 10-50 µM. b. Initiate the reaction by adding the activated cathepsin B or L to a final concentration of 50-100 nM. c. As a negative control, prepare a well with the ADC in the assay buffer without the enzyme.

  • Analysis: a. Incubate the plate at 37 °C. b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme. c. Analyze the release of the payload from the antibody by RP-HPLC or LC-MS. The appearance of the free payload peak indicates linker cleavage.

Visualizations

GGFG_Linker_ADC_Synthesis cluster_linker_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation Boc_GGFG Boc-GGFG-OH Boc_GGFG_PABC Boc-GGFG-PABC Boc_GGFG->Boc_GGFG_PABC Coupling PABC PABC Spacer PABC->Boc_GGFG_PABC Payload Payload (DXd) Boc_GGFG_Payload Boc-GGFG-PABC-Payload Payload->Boc_GGFG_Payload Maleimide Maleimide Moiety Final_Linker Maleimide-GGFG-PABC-Payload Maleimide->Final_Linker Boc_GGFG_PABC->Boc_GGFG_Payload Activation & Coupling GGFG_Payload H2N-GGFG-PABC-Payload Boc_GGFG_Payload->GGFG_Payload Boc Deprotection (TFA) GGFG_Payload->Final_Linker Coupling ADC Antibody-Drug Conjugate (ADC) Final_Linker->ADC Antibody Antibody (mAb) Reduced_Ab Reduced mAb (w/ Thiols) Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->ADC Conjugation

Caption: Workflow for the synthesis of a GGFG-linked ADC.

ADC_Mechanism_of_Action ADC ADC in Circulation Tumor_Cell Tumor Cell (HER2+) ADC->Tumor_Cell Binding to HER2 Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsins) Lysosome->Cleavage Payload_Release Payload Release (DXd) Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action for a HER2-targeted GGFG-linked ADC.

References

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection from phe-gly dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the Boc deprotection of a Phe-Gly dipeptide.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of Phe-Gly dipeptide is incomplete. What are the most common causes?

Incomplete Boc deprotection can stem from several factors related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion. The effectiveness of standard reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane can be diminished by the presence of water.[1]

  • Suboptimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may need longer reaction times to achieve full conversion.[1] It is crucial to monitor the reaction's progress.[2]

  • Steric Hindrance: Although less common for a simple dipeptide like Phe-Gly, the amino acids adjacent to the Boc-protected residue can sometimes sterically hinder the access of the deprotecting agent.[3]

Q2: I'm observing a major side product during the Boc deprotection of my Phe-Gly dipeptide. What could it be?

A common side reaction, especially with dipeptides, is the formation of a diketopiperazine (DKP).[4] This occurs when the newly deprotected N-terminal amine of the phenylalanine attacks the carbonyl of the glycine residue, leading to cyclization. The risk of DKP formation increases significantly upon neutralization of the amine.

Q3: How can I minimize the formation of diketopiperazine (DKP)?

To suppress DKP formation, it is best to use the deprotected dipeptide immediately in the next step. The most effective strategy is to perform an in situ neutralization and coupling protocol. This ensures the free amine is immediately acylated by the next amino acid, which outcompetes the intramolecular cyclization.

Q4: What are the best methods to monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot for the deprotected amine. Staining with ninhydrin is effective as it visualizes the primary amine of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to see the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the product and any side products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the removal of the Boc group by the disappearance of the characteristic tert-butyl peak around 1.5 ppm.

Q5: What is the recommended work-up procedure for a Boc deprotection using TFA?

After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. To ensure all residual TFA is removed, co-evaporation with a solvent like toluene can be performed. The resulting product is the trifluoroacetate salt of the dipeptide, which can often be used directly in the next coupling step. If the free amine is required, the residue can be dissolved in an appropriate organic solvent and washed with a mild base like saturated sodium bicarbonate solution.

Troubleshooting Guide: Incomplete Boc Deprotection

This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of Phe-Gly dipeptide.

Visual Troubleshooting Workflow

G start Incomplete Boc Deprotection Observed (TLC/HPLC) check_reagents Check Reagents & Conditions start->check_reagents Potential Cause? check_workup Review Work-up Procedure start->check_workup Product Loss? increase_time_temp Increase Reaction Time/Temp check_reagents->increase_time_temp Reagents OK? successful Successful Deprotection increase_time_temp->successful Complete? unsuccessful Still Incomplete increase_time_temp->unsuccessful Incomplete? increase_acid Increase Acid Concentration increase_acid->check_workup Incomplete? increase_acid->successful Complete? check_workup->successful Issue Found & Resolved? consider_alt Consider Alternative Deprotection Method check_workup->consider_alt Work-up OK? unsuccessful->increase_acid Next Step

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary

The following table summarizes typical conditions for Boc deprotection. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterCondition 1: StandardCondition 2: For Difficult SubstratesReference
Deprotecting Agent 25-50% TFA in DCM4M HCl in 1,4-dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Monitoring TLC, HPLC, LC-MSTLC, HPLC, LC-MS

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for most standard Boc deprotections.

  • Preparation: Dissolve the Boc-Phe-Gly dipeptide in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 TFA:DCM mixture).

  • Reaction: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for an additional 20-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • For TFA Salt: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of TFA, co-evaporate with toluene three times. The resulting amine trifluoroacetate salt can often be used directly in the next step.

    • For Free Amine: After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting:

    • Spot the starting Boc-protected material (dissolved in a suitable solvent) on the baseline.

    • Spot the reaction mixture at different time points (e.g., t=0, 15 min, 30 min).

    • It is also good practice to "co-spot" the starting material and the reaction mixture in the same lane to confirm the identity of the spots.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol).

  • Visualization:

    • Visualize the spots under UV light if the compounds are UV-active.

    • Stain the plate with ninhydrin and gently heat. The deprotected amine product will appear as a colored spot (typically purple or yellow).

  • Analysis: A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot corresponding to the free amine.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Boc-Phe-Gly-OMe. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the coupling reaction, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a solution-phase peptide coupling. The process involves the reaction of N-terminally protected Boc-L-phenylalanine (Boc-Phe-OH) with the methyl ester of glycine (H-Gly-OMe). The carboxylic acid of Boc-Phe-OH is activated by a coupling reagent, which facilitates the formation of a peptide bond with the free amino group of H-Gly-OMe.[1]

Q2: Which coupling reagents are recommended for the synthesis of this compound?

A2: A variety of coupling reagents can be used, each with its own advantages and disadvantages. Common choices include:

  • Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]

  • Uronium/Aminium Salts: like HBTU or HATU, which are known for their high efficiency and rapid reaction times.

  • Phosphonium Salts: such as PyBOP, which are also highly efficient and can be advantageous in specific situations.

The choice of reagent can depend on factors such as desired reaction time, cost, and the potential for side reactions.

Q3: What are the most common challenges encountered during the coupling of this compound?

A3: Researchers may face several challenges, including:

  • Low reaction yield: This can be due to incomplete or slow reactions, steric hindrance from the bulky Boc protecting group, or suboptimal reaction conditions.

  • Side reactions: The most common side reaction is racemization of the phenylalanine chiral center. Other potential side reactions include the formation of N-acylurea byproduct when using carbodiimides.

  • Difficult purification: The crude product may contain unreacted starting materials, byproducts from the coupling reagent, and other impurities that can be challenging to separate.

Q4: How can I monitor the progress of the coupling reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress in solution-phase synthesis. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (Boc-Phe-OH and H-Gly-OMe) and the appearance of the product spot (this compound).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of Boc-Phe-OH.Ensure the coupling reagent is fresh and used in the correct stoichiometry. For carbodiimides, consider pre-activation of the carboxylic acid.
Poor quality of starting materials.Verify the purity of Boc-Phe-OH and H-Gly-OMe.HCl. Ensure complete neutralization of H-Gly-OMe.HCl to the free amine before coupling.
Suboptimal reaction conditions.Optimize the solvent (anhydrous DMF or DCM are common choices), temperature (coupling is often performed at 0°C and then warmed to room temperature), and reaction time.
Presence of a Major Side Product Racemization of the phenylalanine residue.Add a racemization-suppressing agent like HOBt when using carbodiimide coupling reagents. Perform the reaction at a lower temperature (0°C).
Formation of N-acylurea byproduct (with DCC/EDC).The addition of HOBt can help minimize this. The urea byproduct can often be removed by filtration (for DCU) or aqueous work-up.
Difficulty in Purifying the Product Co-elution of impurities during column chromatography.Optimize the solvent system for flash chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Test different solvent systems using TLC to achieve better separation.
Product is an oil and difficult to handle.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach.

Quantitative Data Summary

Coupling ReagentAdditiveTypical Yield Range for Dipeptide SynthesisNotes
DCC or EDCHOBtGood to ExcellentCost-effective; the dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents and can be removed by filtration.
HBTUHOBt, DIPEAExcellentFast reaction times and high yields with low racemization. More expensive than carbodiimides.
HATUHOAt, DIPEAExcellentGenerally considered one of the most efficient coupling reagents, especially for hindered couplings.
PyBOPDIPEAExcellentPhosphonium-based reagent, known for high efficiency and low racemization.

Note: A reported synthesis of (S)-Boc-Phe-Gly-OMe using a general procedure and purification via acid-base aqueous workup resulted in a 55% yield.[3]

Experimental Protocols

Protocol 1: Coupling of Boc-Phe-OH and H-Gly-OMe using EDC/HOBt

This protocol outlines a common method for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Gly-OMe free base: In a round-bottom flask, suspend H-Gly-OMe.HCl (1.1 eq) in anhydrous DCM. To this suspension, add DIPEA (1.1 eq) and stir at room temperature for 15-20 minutes. The mixture should become a clear solution.

  • Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction: To the cooled Boc-Phe-OH solution, add the prepared H-Gly-OMe solution from step 1. Slowly add EDC (1.2 eq) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of this compound by Flash Chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc) and spot it on a TLC plate. Develop the plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Preparation: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_gly Prepare H-Gly-OMe (from HCl salt + DIPEA) coupling Combine and add EDC at 0°C. Stir for 12-24h. prep_gly->coupling prep_phe Prepare Boc-Phe-OH (with HOBt) prep_phe->coupling workup Aqueous Work-up (HCl, NaHCO3, Brine) coupling->workup purification Flash Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Coupling Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS) start->side_reactions optimize_reagents Use Fresh Reagents and Correct Equivalents check_reagents->optimize_reagents optimize_conditions Ensure Anhydrous Conditions, Optimize Temp and Time check_conditions->optimize_conditions success Improved Yield optimize_reagents->success optimize_conditions->success racemization Racemization Detected? side_reactions->racemization add_suppressant Add HOBt/HOAt, Lower Temperature racemization->add_suppressant Yes purification_issue Difficulty in Purification? racemization->purification_issue No add_suppressant->success optimize_chromatography Optimize TLC and Column Conditions purification_issue->optimize_chromatography optimize_chromatography->success

Caption: Troubleshooting workflow for low coupling yield.

References

Preventing racemization during Boc-phe-gly-ome coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent racemization during the coupling of Boc-L-Phenylalanine to Glycine methyl ester (Boc-Phe-Gly-OMe).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of the this compound coupling, and why is it a significant problem?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the Boc-L-Phenylalanine during the coupling reaction. This results in the formation of the unwanted Boc-D-Phenylalanyl-Glycine methyl ester diastereomer. The presence of this D-isomer can be difficult to separate from the desired L-isomer, leading to impurities in the final peptide product. These impurities can significantly impact the peptide's biological activity and therapeutic efficacy.

Q2: What are the primary mechanisms that lead to racemization during peptide coupling?

A2: There are two main pathways through which racemization can occur:

  • Oxazolone Formation: The activated carboxyl group of Boc-Phe-OH can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine component (Gly-OMe) can then occur from either face of the planar, achiral intermediate, resulting in a mixture of L and D products.[1][2]

  • Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated Boc-Phe-OH, forming an enolate intermediate. This planar intermediate can then be protonated from either side, leading to racemization before coupling occurs.[1][2][3]

Q3: How does the choice of coupling reagent affect the extent of racemization?

A3: The choice of coupling reagent is critical in controlling racemization. Reagents that generate highly reactive intermediates are more prone to causing racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, carbodiimides form a highly reactive O-acylisourea intermediate which is very susceptible to oxazolone formation and subsequent racemization. Therefore, they are almost always used with racemization-suppressing additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone. HATU is often considered superior to HBTU in suppressing racemization.

  • Phosphonium Salts (e.g., PyBOP, BOP): These are also highly efficient coupling reagents with a low propensity for racemization. BOP is very effective but produces a carcinogenic byproduct, HMPA. PyBOP is a safer alternative.

Q4: What is the role of additives like HOBt and HOAt in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the highly reactive activated intermediate (e.g., O-acylisourea) to form an active ester. This active ester is more stable and less prone to racemization than the initial intermediate, yet still reactive enough to couple with the amine component. HOAt is generally considered more effective than HOBt at preventing racemization. OxymaPure is another effective, non-explosive alternative to HOBt and HOAt.

Q5: How does the choice of base influence racemization?

A5: The base used in the coupling reaction can significantly impact the level of racemization. Stronger or less sterically hindered bases are more likely to cause racemization by abstracting the alpha-proton.

  • Recommended Bases: Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred as they are less likely to cause racemization.

  • Bases to Use with Caution: Stronger, less hindered bases such as triethylamine (TEA) and diisopropylethylamine (DIEA) can increase the risk of racemization.

Q6: What is the effect of solvent and temperature on racemization?

A6: Both solvent polarity and reaction temperature play a role in controlling racemization.

  • Solvent: The polarity of the solvent can influence the rate of racemization. Non-polar or less polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, with DMF often providing better solvation for the growing peptide chain.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization. It is generally recommended to perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of D-Phe diastereomer detected after coupling. Inappropriate Coupling Reagent: Use of carbodiimides (DCC, DIC) without an additive.Switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt coupling reagent. If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.
Absence of Racemization-Suppressing Additives: Lack of HOBt, HOAt, or a similar additive when using a carbodiimide.Always add an equimolar amount of HOBt, HOAt, or Oxyma when using carbodiimide coupling reagents to form a more stable active ester.
Strong or Sterically Unhindered Base: Use of triethylamine (TEA) or diisopropylethylamine (DIEA).Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Prolonged Pre-activation Time: The activated Boc-Phe-OH is allowed to stand for too long before adding the Gly-OMe.Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after activation. A pre-activation time of 1-5 minutes is generally sufficient.
Elevated Reaction Temperature: The coupling reaction is performed at a high temperature.Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to gradually warm to room temperature.
Low Coupling Yield. Steric Hindrance: The bulky side chain of phenylalanine can hinder the coupling reaction.Use a more powerful coupling reagent like HATU. Ensure adequate solvation by using an appropriate solvent like DMF.
Incomplete Activation: Insufficient amount of coupling reagent or short activation time.Use a slight excess (1.05-1.1 equivalents) of the coupling reagent and ensure sufficient activation time (typically 1-5 minutes).
Difficulty in Purifying the Dipeptide. Presence of Diastereomers: Racemization has occurred, leading to the formation of Boc-D-Phe-Gly-OMe.Optimize the coupling conditions to minimize racemization as described above. If diastereomers are present, chiral chromatography may be required for separation.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseSolventTemperature (°C)Racemization (%)
DICNoneDIEADMFRTCan be significant
DICHOBtNMMDCM/DMF0 to RTLow
DICHOAtNMMDCM/DMF0 to RTVery Low
DICOxymaNMMDMFRTComparable or lower than HOAt
HBTU-DIEADMFRTCan be significant
HATU-DIEADMFRTCan be significant

Note: The extent of racemization is highly dependent on the specific reaction conditions and the peptide sequence.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Phe-OH with Gly-OMe using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of Boc-L-Phenylalanine to Glycine methyl ester.

Materials:

  • Boc-L-Phe-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add H-Gly-OMe·HCl (1.0 eq) to the solution, followed by NMM (1.1 eq) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the diisopropylurea byproduct.

  • Work up the reaction by washing the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol provides a general method for the separation and quantification of the desired L-L diastereomer from the undesired D-L diastereomer.

Materials:

  • Purified peptide product

  • Chiral HPLC column (e.g., Chiralpak series)

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of the purified peptide product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC column.

  • Run the HPLC method using an isocratic mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio will need to be optimized for the specific column and dipeptide.

  • Monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm).

  • The L-L and D-L diastereomers should elute as separate peaks.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_Boc_Phe Activated Boc-Phe-OH Oxazolone 5(4H)-Oxazolone Intermediate Activated_Boc_Phe->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base (Proton Abstraction) Racemic_Product Boc-(L/D)-Phe-Gly-OMe Achiral_Intermediate->Racemic_Product + Gly-OMe Activated_Boc_Phe_2 Activated Boc-Phe-OH Enolate Enolate Intermediate Activated_Boc_Phe_2->Enolate Base (Direct Proton Abstraction) Racemic_Activated_Ester Racemic Activated Ester Enolate->Racemic_Activated_Ester Reprotonation Racemic_Product_2 Boc-(L/D)-Phe-Gly-OMe Racemic_Activated_Ester->Racemic_Product_2 + Gly-OMe

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Using Carbodiimide without Additive? Start->Check_Reagent Switch_Reagent Switch to Uronium/Phosphonium Reagent or Add HOBt/HOAt Check_Reagent->Switch_Reagent Yes Check_Base Using Strong Base (TEA, DIEA)? Check_Reagent->Check_Base No Switch_Reagent->Check_Base Switch_Base Switch to Weaker Base (NMM, Collidine) Check_Base->Switch_Base Yes Check_Temp High Reaction Temperature? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Perform Reaction at 0 °C Check_Temp->Lower_Temp Yes Check_Preactivation Long Pre-activation Time? Check_Temp->Check_Preactivation No Lower_Temp->Check_Preactivation Minimize_Preactivation Minimize Pre-activation Time (1-5 min) Check_Preactivation->Minimize_Preactivation Yes End Racemization Minimized Check_Preactivation->End No Minimize_Preactivation->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Aggregation Issues with Peptides Containing Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the Boc-Phe-Gly-OMe sequence.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common aggregation-related problems during the handling and use of this compound and similar peptides.

Issue 1: Poor Solubility or Immediate Precipitation Upon Dissolution

  • Symptom: The lyophilized peptide powder does not dissolve, or a precipitate forms immediately upon adding the solvent.

  • Possible Cause: The hydrophobic nature of the phenylalanine residue, combined with the potential for intermolecular hydrogen bonding, can lead to low solubility in aqueous buffers. The choice of solvent is critical.

  • Troubleshooting Steps:

    • Solvent Selection: Start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to dissolve the peptide. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.

    • Sonication: Use a bath sonicator to aid dissolution. Brief pulses of sonication can help break up small aggregates.

    • pH Adjustment: For peptides with a free C-terminus (not applicable to the methyl ester), adjusting the pH away from the isoelectric point can increase solubility.

Issue 2: Solution Becomes Cloudy or Forms a Precipitate Over Time

  • Symptom: The peptide initially dissolves but becomes turbid or precipitates upon storage, even at 4°C.

  • Possible Cause: The peptide is aggregating over time. This can be influenced by concentration, temperature, and the ionic strength of the buffer.

  • Troubleshooting Steps:

    • Lower Concentration: Work with the lowest feasible concentration of the peptide.

    • Additive Screening: Incorporate additives that can disrupt hydrophobic interactions or hydrogen bonding. See the table below for suggestions.

    • Storage Conditions: Flash-freeze aliquots of the dissolved peptide in liquid nitrogen and store at -80°C to minimize aggregation during long-term storage. Avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Symptom: High variability between replicate experiments or a loss of peptide activity.

  • Possible Cause: The presence of soluble aggregates, which are not visible to the naked eye, can sequester the active peptide and interfere with assays.

  • Troubleshooting Steps:

    • Aggregation Analysis: Before use, analyze the peptide solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS).

    • Filtration: Filter the peptide solution through a 0.22 µm syringe filter to remove larger aggregates. Note that this will not remove smaller, soluble oligomers.

    • Disaggregation Protocol: If aggregates are detected, attempt to disaggregate the solution by adding a small amount of a chaotropic agent like guanidinium chloride (followed by dilution) or by brief sonication. The effectiveness of these methods should be confirmed by DLS.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound prone to aggregation?

A1: Peptides containing hydrophobic amino acids like phenylalanine have a natural tendency to self-associate in aqueous environments to minimize the unfavorable interaction between the hydrophobic side chains and water. This process, known as hydrophobic collapse, can lead to the formation of aggregates, which are often stabilized by intermolecular hydrogen bonds forming β-sheet-like structures.

Q2: How can I detect if my this compound peptide is aggregating?

A2: Several methods can be used to detect aggregation:

  • Visual Inspection: The simplest method is to check for turbidity or visible precipitates.

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the presence of amyloid-like β-sheet structures, which are common in peptide aggregates.

Q3: Can I use additives to prevent the aggregation of my peptide?

A3: Yes, various additives can help to reduce aggregation by disrupting the forces that hold the aggregates together. The effectiveness of a particular additive is peptide-specific and may require some optimization.

Data Presentation

Table 1: Suggested Additives to Mitigate Peptide Aggregation

Additive ClassExampleTypical ConcentrationMechanism of Action
Organic Solvents DMSO1-10% (v/v)Disrupts hydrophobic interactions.
Ethanol5-20% (v/v)Reduces solvent polarity.
Sugars Sucrose, Trehalose50-200 mMPromotes a more structured hydration shell around the peptide.
Amino Acids L-Arginine, L-Proline50-150 mMCan interfere with intermolecular hydrogen bonding and hydrophobic interactions.
Chaotropic Agents Guanidinium HCl0.5-2 M (for disaggregation)Denatures the peptide, disrupting tertiary and quaternary structures.
Non-ionic Surfactants Polysorbate 20 (Tween 20)0.01-0.1% (v/v)Can coat hydrophobic surfaces, preventing self-association.

Table 2: Template for Experimental Determination of this compound Solubility

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
Water25User-determined valuee.g., Insoluble, forms suspension
PBS (pH 7.4)25User-determined valuee.g., Slightly soluble, cloudy
Methanol25User-determined valuee.g., Soluble, clear solution
Acetonitrile25User-determined valuee.g., Moderately soluble
DMSO25User-determined valuee.g., Highly soluble
DMF25User-determined valuee.g., Highly soluble

Experimental Protocols

Protocol 1: Gravimetric Solubility Assay

This protocol allows for the quantitative determination of peptide solubility in various solvents.

  • Objective: To determine the saturation solubility of this compound.

  • Materials:

    • This compound

    • Selected solvents (e.g., Water, PBS, DMSO, Methanol)

    • Microcentrifuge tubes

    • Thermomixer or shaking incubator

    • Analytical balance

    • Microcentrifuge

  • Methodology:

    • Add an excess amount of lyophilized this compound to a pre-weighed microcentrifuge tube.

    • Record the total weight.

    • Add a known volume (e.g., 500 µL) of the desired solvent to the tube.

    • Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.

    • Carefully remove the supernatant.

    • Dry the microcentrifuge tube containing the remaining peptide pellet under vacuum until all solvent has evaporated.

    • Weigh the tube with the dried, undissolved peptide.

    • Calculate the mass of the dissolved peptide by subtracting the mass of the undissolved peptide from the initial mass of the peptide added.

    • Express the solubility as mg/mL.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection

This protocol is for the detection of β-sheet-rich aggregates.

  • Objective: To monitor the aggregation of this compound over time.

  • Materials:

    • This compound peptide solution

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader

  • Methodology:

    • Prepare a working solution of the peptide in the assay buffer at the desired concentration.

    • Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 20 µM.

    • In a 96-well plate, add 100 µL of the peptide solution to the sample wells.

    • Add 100 µL of assay buffer without the peptide to the blank wells.

    • Add 100 µL of the ThT working solution to all wells.

    • Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Subtract the average fluorescence of the blank wells from the sample wells to correct for background fluorescence. An increase in fluorescence over time indicates the formation of β-sheet aggregates.

Visualizations

Aggregation_Mechanism Proposed Aggregation Pathway for this compound Monomer Soluble Monomers This compound Oligomer Soluble Oligomers Monomer->Oligomer Hydrophobic Interactions (Phe side chains) Protofibril Protofibrils Oligomer->Protofibril Conformational Change Fibril Insoluble Aggregates (β-sheet rich) Protofibril->Fibril Intermolecular H-bonding

Caption: Proposed mechanism of this compound aggregation.

Troubleshooting_Workflow Troubleshooting Workflow for Peptide Aggregation Start Peptide Aggregation Issue Observed Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Change_Solvent Use organic solvent (DMSO/DMF) then dilute. Sonicate. Check_Solubility->Change_Solvent No Check_Stability Does solution become cloudy over time? Check_Solubility->Check_Stability Yes Change_Solvent->Check_Stability Additives Screen additives (Arginine, Sucrose). Lower concentration. Optimize storage. Check_Stability->Additives Yes Check_Assay Are assay results inconsistent? Check_Stability->Check_Assay No Resolved Issue Resolved Additives->Resolved Analyze_Aggregates Analyze with DLS. Filter solution (0.22 µm). Check_Assay->Analyze_Aggregates Yes Check_Assay->Resolved No Analyze_Aggregates->Resolved

Caption: Decision tree for troubleshooting aggregation issues.

Technical Support Center: Improving Yield in Boc-Phe-Gly-OMe Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Boc-Phe-Gly-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields can stem from several factors throughout the experimental workflow. The most frequent issues include:

  • Incomplete Coupling Reactions: The peptide bond formation may not go to completion due to inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[1]

  • Formation of Side Products: Unwanted side reactions can consume starting materials and complicate purification. Common side products include N-acylurea (when using carbodiimides), diketopiperazines, and racemized products.[1][2]

  • Losses During Purification: Significant amounts of the product can be lost during the workup and purification steps, such as extractions and column chromatography.[1][3]

  • Purity of Reagents: The presence of contaminants in starting materials, reagents, or solvents can severely disrupt coupling efficiency.

  • Incomplete Deprotection: If starting with an esterified amino acid salt (e.g., H-Gly-OMe·HCl), incomplete neutralization to the free amine will reduce the amount of nucleophile available for the coupling reaction.

Q2: How can I effectively monitor the progress of the coupling reaction?

For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials (Boc-Phe-OH and H-Gly-OMe), you can track the consumption of the reactants and the appearance of the new dipeptide product spot. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.

Q3: My analysis shows several unexpected peaks. What are the likely side products and how can they be minimized?

Unexpected peaks often indicate the formation of side products. The most common are:

  • Racemization: The chiral center of the phenylalanine can invert, leading to the formation of the Boc-D-Phe-Gly-OMe diastereomer, which can be difficult to separate from the desired product.

    • Minimization: Perform the coupling reaction at a lower temperature (e.g., 0°C) and use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure alongside your coupling reagent.

  • N-acylurea Formation: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which consumes the activated amino acid.

    • Minimization: The use of additives like HOBt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.

  • Diketopiperazine Formation: This intramolecular cyclization is a common side reaction at the dipeptide stage, leading to a loss of the linear peptide.

    • Minimization: Avoid prolonged reaction times or basic conditions after the dipeptide has been formed and deprotected, as this can promote cyclization.

Q4: How does the choice of coupling reagent affect the reaction yield and purity?

The choice of coupling reagent is critical for both yield and purity, as it governs the efficiency of peptide bond formation and the potential for side reactions. Modern onium salt reagents are often preferred for their high efficiency and speed, though carbodiimides remain a cost-effective option, especially when used with additives.

Data Presentation: Comparison of Common Coupling Reagents

Reagent ClassExample(s)Additive(s)AdvantagesDisadvantages
Carbodiimides DCC, DICHOBt, OxymaCost-effective; DCU byproduct from DCC is easily filtered in solution phase.Slower reaction times; Can cause significant racemization without additives; N-acylurea formation.
Onium Salts (Aminium/Uronium) HBTU, HATUDIEA, NMMHighly efficient with fast reaction times; Low racemization.More expensive; Byproducts are water-soluble, simplifying workup. Can cause guanidinylation of the free amine if used in excess.
Onium Salts (Phosphonium) PyBOPDIEA, NMMHigh reactivity; Does not cause guanidinylation side reaction.More expensive than carbodiimides.
Other COMUDIEA, NMMHigh reactivity, possibly superior for hindered couplings; Non-explosive.Limited solution stability.

Q5: My crude product is a difficult-to-purify oil. What steps can I take?

An oily product often contains residual solvents or impurities. Consider the following strategies:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce crystallization or precipitate the product as a solid.

  • Salt Formation: For acidic products, conversion to a dicyclohexylamine (DCHA) salt can produce a stable, crystalline solid that is easier to handle and purify by recrystallization.

  • Chromatography Optimization: Carefully select the solvent system for flash column chromatography. Common systems for this dipeptide include gradients of ethyl acetate in hexane.

Troubleshooting Guide

Problem: Low Yield or Incomplete Reaction

If your reaction has stalled or resulted in a low yield of the desired product, consult the following troubleshooting workflow.

G start Low Yield Detected (via TLC/LC-MS) check_sm Are starting materials (Boc-Phe-OH, H-Gly-OMe) still present? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  Yes side_products Problem: Side Product Formation check_sm->side_products  No, new spots/  peaks observed cause1 Cause: Inefficient Activation - Coupling reagent is old or degraded. - Suboptimal reagent choice. incomplete_rxn->cause1 cause2 Cause: Insufficient Nucleophile - H-Gly-OMe.HCl not fully neutralized. - Incorrect stoichiometry. incomplete_rxn->cause2 cause3 Cause: Suboptimal Conditions - Temperature too low. - Insufficient reaction time. incomplete_rxn->cause3 solution1 Solution: 1. Use fresh, high-purity coupling reagent. 2. Switch to a more powerful reagent (e.g., HATU). 3. Add HOBt or Oxyma to carbodiimide reactions. cause1->solution1 solution2 Solution: 1. Ensure 1.1-1.2 eq. of base (e.g., DIEA, NMM) is added before the coupling agent. 2. Verify molar ratios of reactants. cause2->solution2 solution3 Solution: 1. Allow reaction to warm to room temperature after initial activation at 0°C. 2. Extend reaction time, monitoring with TLC. cause3->solution3

Caption: Troubleshooting workflow for low yield reactions.

Experimental Protocols

General Workflow for this compound Synthesis

The synthesis follows a straightforward, multi-step process from starting materials to the final purified product.

G cluster_reactants Starting Materials A Boc-Phe-OH C Activation & Coupling A->C B H-Gly-OMe.HCl B->C D Aqueous Workup (Acid/Base Washes) C->D E Purification (Chromatography or Recrystallization) D->E F This compound (Final Product) E->F G cluster_main Desired Pathway cluster_side Side Reaction A Boc-Phe-OH + DCC B O-Acylisourea (Active Intermediate) A->B D This compound (Product) B->D E N-Acylurea (Byproduct) B->E Intramolecular Rearrangement C H-Gly-OMe C->D

References

Boc-phe-gly-ome cleavage cocktail optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-Phe-Gly-OMe Cleavage Cocktail Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-phenylalanyl-glycine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Boc group cleavage?

A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group used for the α-amino group of amino acids.[1] The cleavage mechanism involves treatment with a strong acid, such as Trifluoroacetic acid (TFA). The acid protonates the carbamate, which then fragments to release the deprotected amine (as an ammonium salt), carbon dioxide, and a stable tert-butyl cation.[2][3] Due to its sensitivity to acid, the Boc group can often be removed selectively in the presence of other protecting groups.[4]

Q2: I am observing incomplete Boc deprotection. What are the possible causes and how can I resolve this?

A2: Incomplete Boc deprotection is a common issue that can stem from several factors. The primary causes and their solutions are outlined below:

  • Insufficient Acid: The reaction may require more than catalytic amounts of acid, especially if the substrate contains basic functional groups that consume the acid.[2]

    • Solution: Increase the concentration of the acid (e.g., move from 25% TFA in DCM to 50% or even neat TFA) or increase the equivalents of acid used.

  • Poor Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effective acidity, slowing the reaction.

    • Solution: Use fresh, anhydrous reagents and solvents.

  • Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low, particularly for sterically hindered substrates.

    • Solution: Extend the reaction time and monitor progress using a suitable analytical method like TLC. Gentle heating can be applied, but must be done cautiously to avoid side reactions.

  • Steric Hindrance: Bulky amino acid side chains near the Boc group can impede the access of the acidic reagent, slowing the cleavage reaction.

    • Solution: Increase the reaction time or use a stronger acidic cocktail.

Q3: My analysis shows unexpected higher mass peaks after the cleavage reaction. What is the likely cause?

A3: The generation of a highly reactive tert-butyl cation during Boc cleavage is a primary source of side reactions. This cation is a potent alkylating agent and can react with nucleophilic sites on your peptide, leading to undesired, higher molecular weight by-products. Electron-rich aromatic rings, thiols (cysteine), and thioethers (methionine) are particularly susceptible to this alkylation.

Q4: What is a "scavenger" and why is it critical in a cleavage cocktail?

A4: A scavenger is a nucleophilic compound added to the cleavage cocktail to trap reactive intermediates, primarily the tert-butyl cation generated during deprotection. By reacting with the cation, scavengers prevent it from modifying sensitive residues in the peptide chain, thus minimizing the formation of alkylated by-products. The choice of scavenger is crucial and depends on the amino acid composition of the peptide.

Cleavage Cocktail Optimization

The selection of an appropriate cleavage cocktail is paramount for achieving high yield and purity. The following table summarizes common cocktails and their applications.

Cocktail CompositionPrimary Application & Target IssueKey Considerations
Standard Cocktail: 50% TFA in DCM (v/v)General purpose Boc deprotection for peptides without sensitive residues (e.g., Trp, Met, Cys).This is the most common starting point. Reaction is typically complete in 20-30 minutes at room temperature.
Scavenger Cocktail: 50% TFA in DCM with ScavengersPrevents alkylation of sensitive residues.Triisopropylsilane (TIS): Highly effective for trapping cations. A common mix is TFA/TIS/H₂O (95:2.5:2.5).
Thioanisole/DMS: Effective for protecting Methionine from S-alkylation.
Alternative Acid: 4M HCl in 1,4-DioxaneMilder deprotection; useful when TFA-labile side-chain protecting groups must be preserved.The reaction is often complete in under 30 minutes. The product precipitates as the hydrochloride salt.

Diagrams

Boc_Cleavage_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Peptide This compound Protonation Protonation Boc_Peptide->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation Deprotected_Peptide H₂N⁺-Phe-Gly-OMe Fragmentation->Deprotected_Peptide CO2 CO₂ Fragmentation->CO2 tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Alkylated_Byproduct Trapped Cation / Alkylated By-product tBu_Cation->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS) Scavenger->Alkylated_Byproduct Traps

Caption: Boc deprotection pathway and potential side reaction.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_actions Corrective Actions start Incomplete Cleavage Observed check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_substrate 3. Evaluate Substrate start->check_substrate action_reagents Use fresh, anhydrous TFA and DCM check_reagents->action_reagents action_conditions Increase reaction time or TFA concentration check_conditions->action_conditions action_substrate Use stronger deprotection cocktail or solvent to reduce aggregation (NMP) check_substrate->action_substrate end_node Monitor by TLC/ HPLC for completion action_reagents->end_node action_conditions->end_node action_substrate->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol: Standard Boc Deprotection using TFA/DCM

This protocol describes a standard procedure for removing the Boc group from this compound.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10-20 mL per gram of substrate).

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). A ninhydrin stain can be used to visualize the newly formed primary amine, which will appear as a colored spot.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. The crude product will be the TFA salt of the dipeptide methyl ester.

    • To precipitate the product, add cold diethyl ether to the crude residue.

    • Stir or sonicate the mixture to break up any solids and form a fine precipitate.

    • Isolate the solid product by vacuum filtration, washing the solid with fresh, cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the final product under high vacuum.

References

Storage and handling conditions to prevent Boc-phe-gly-ome degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Storage, Handling, and Stability of Boc-Phe-Gly-OMe.

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (this compound). Adhering to these guidelines is critical for ensuring experimental reproducibility and success in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid (lyophilized powder) this compound should be stored in a tightly sealed container in a freezer at -20°C or, preferably, -80°C.[1][2] The container should be protected from light and moisture to prevent degradation.[2] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help prolong its shelf life.

Q2: How should I handle the compound when weighing it for an experiment?

This compound, like many lyophilized peptides, can be hygroscopic. To prevent moisture absorption, which can reduce the purity and stability of the compound, the sealed container should be allowed to warm to room temperature in a desiccator before opening.[3] Weigh the desired amount quickly in a low-humidity environment and promptly reseal the container, ensuring the cap is tight.[3]

Q3: Can I store this compound in solution? If so, for how long?

Storing peptides in solution is generally not recommended for long periods as they are more susceptible to chemical degradation than in their solid state. If a stock solution must be prepared, use a sterile, slightly acidic buffer (pH 5-6) or an anhydrous organic solvent like DMF or acetonitrile. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them frozen at -20°C for a few weeks or -80°C for up to a month.

Q4: What are the primary chemical degradation pathways for this compound?

There are two main points of instability in the molecule:

  • Acid-catalyzed Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid. Accidental exposure to acidic conditions (e.g., contaminated solvents, acidic glassware) during storage or handling can cleave the Boc group, yielding the free amine (H-Phe-Gly-OMe).

  • Ester Hydrolysis: The methyl ester (-OMe) group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. This reaction converts the methyl ester to a carboxylic acid, forming Boc-Phe-Gly-OH.

Troubleshooting Guide

Issue 1: My peptide coupling reaction has a low yield. Could my this compound be the cause?

While low coupling yields can stem from many factors, the quality of your reagents is a primary suspect.

  • Possible Cause 1: Boc Deprotection. If your this compound was inadvertently exposed to acid, a portion of it may have deprotected. The resulting free amine (H-Phe-Gly-OMe) will not couple with the growing peptide chain under standard conditions, leading to a lower yield of the desired product.

  • Possible Cause 2: Hydrolysis. If the methyl ester has been hydrolyzed to the carboxylic acid (Boc-Phe-Gly-OH), it will compete with your intended activated amino acid for coupling to the N-terminus of the peptide chain, leading to truncated sequences.

  • Troubleshooting Steps:

    • Check Purity: Analyze your this compound sample using HPLC (see protocol below) to check for the presence of degradation products.

    • Verify Reaction Conditions: Ensure your coupling reaction conditions are optimal and that all other reagents and solvents are anhydrous and of high quality.

    • Monitor Coupling: Use a qualitative method like the Kaiser test to confirm that the coupling reaction is going to completion. A positive test indicates free amines are still present, suggesting the coupling is incomplete.

A new peak, especially one with a different retention time, strongly suggests degradation or contamination.

  • More Polar Peak (Shorter Retention Time on Reverse Phase HPLC):

    • Boc-Phe-Gly-OH: This is the product of methyl ester hydrolysis. The free carboxylic acid is more polar than the methyl ester, causing it to elute earlier. Its mass will be 14 Da less than the parent compound (loss of CH₂).

    • H-Phe-Gly-OMe: This is the product of Boc group deprotection. The free amine is significantly more polar. Its mass will be 100 Da less than the parent compound (loss of C₅H₈O₂).

  • Troubleshooting Steps:

    • Analyze by LC-MS: The most effective way to identify the impurity is to use mass spectrometry coupled with HPLC. Determine the mass of the species in the new peak and compare it to the potential degradation products listed in the table below.

    • Review Handling Procedures: Re-evaluate your storage and handling procedures to identify potential sources of moisture or acid contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Solid (Lyophilized) -20°C to -80°CYearsStore in a tightly sealed, dark container. Allow to warm in a desiccator before opening.
Solid (Lyophilized) 4°CShort-term (Weeks)Suitable for in-use vials, but freezer storage is preferred for all stock.
In Solution -20°C to -80°CWeeks to 1 MonthNot recommended. If necessary, use anhydrous solvent or sterile buffer, aliquot, and avoid freeze-thaw cycles.

Table 2: Major Degradation Products and Their Mass Differences

Degradation Product NameStructureDegradation PathwayMass Change (Da)Expected HPLC Elution (Reverse Phase)
Boc-Phe-Gly-OH Boc-NH-CH(Bn)-CO-NH-CH₂-COOHEster Hydrolysis-14.02Earlier (More Polar)
H-Phe-Gly-OMe H₂N-CH(Bn)-CO-NH-CH₂-COOCH₃Boc Deprotection-100.05Earlier (More Polar)
H-Phe-Gly-OH H₂N-CH(Bn)-CO-NH-CH₂-COOHBoth Pathways-114.07Much Earlier (Most Polar)

Note: Bn refers to the benzyl side chain of Phenylalanine.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start at 30% Solvent B, ramp to 90% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: The purity is determined by the relative area of the main peak. The appearance of new, typically earlier-eluting peaks, indicates degradation.

Protocol 2: Kaiser Test for Monitoring Coupling Reaction Completeness

This test detects free primary amines on a resin during solid-phase peptide synthesis (SPPS). A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.

  • Reagents:

    • Reagent A: 5 g Ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g Phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Procedure:

    • Collect a small sample of resin beads (1-5 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the test tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Dark Blue Beads/Solution: Positive result. Free primary amines are present, and the coupling is incomplete.

    • Colorless/Yellow Beads & Solution: Negative result. The coupling reaction is complete.

Visualizations

G receive Receive Compound desiccator Bring to Room Temp in Desiccator receive->desiccator Before Use weigh Weigh Quickly in Low Humidity desiccator->weigh use Use Immediately in Experiment weigh->use store Store at -20°C to -80°C (Dark, Tightly Sealed) weigh->store Reseal & Store Remainder aliquot Aliquot into Single-Use Vials (If making stock solution) weigh->aliquot Optional aliquot->store G start Suspected Degradation (e.g., low yield, failed reaction) run_hplc Analyze sample by Reverse-Phase HPLC start->run_hplc check_peaks Single major peak >98%? run_hplc->check_peaks ok Compound is likely pure. Troubleshoot other experimental parameters. check_peaks->ok  Yes not_ok Significant secondary peaks observed. check_peaks->not_ok No run_ms Analyze sample by LC-MS not_ok->run_ms check_mass Identify mass of impurity. (M-14? M-100?) run_ms->check_mass hydrolysis Impurity is likely Boc-Phe-Gly-OH. Source: Moisture/Base Contamination. check_mass->hydrolysis M-14 Da deprotection Impurity is likely H-Phe-Gly-OMe. Source: Acid Contamination. check_mass->deprotection M-100 Da

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Boc-protected peptides, using Boc-Phe-Gly-OMe as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a distortion where the trailing edge of a chromatographic peak extends further than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] This issue is particularly problematic as it can decrease the resolution between adjacent peaks, lead to inaccurate quantification, and reduce the overall reliability of the analytical method.[1][3] For peptides like this compound, which contain polar functional groups, maintaining peak symmetry is critical for achieving accurate purity assessments and reliable analytical results.

Q2: My peak for this compound is tailing. What are the most common causes?

A: Peak tailing for a specific compound like this compound is typically rooted in chemical interactions or method parameters. The primary causes include:

  • Secondary Interactions with Residual Silanols: This is the most frequent cause for peptides and other basic compounds.[1] Acidic silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the peptide, causing delayed elution for some molecules.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, the compound can exist in multiple ionization states, leading to peak broadening and tailing.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can lead to poor peak shape.

Q3: How can I systematically diagnose the cause of peak tailing?

A: A logical diagnostic approach is crucial. First, observe if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • If all peaks are tailing, the problem is likely system-wide. This points towards a physical issue such as a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume.

  • If only the analyte peak is tailing, the cause is likely chemical. To differentiate further, inject a 10-fold diluted sample. If the peak shape improves and retention time increases slightly, the issue is column overload. If the tailing persists, the cause is most likely secondary chemical interactions.

Q4: How can I fix peak tailing caused by secondary silanol interactions?

A: Mitigating unwanted interactions with residual silanols is key to achieving symmetrical peaks for peptides.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with the peptide.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column where the residual silanols have been chemically deactivated ("end-capped"). This reduces the number of active sites available for secondary interactions.

  • Use Mobile Phase Additives: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) into the mobile phase. TFA can mask the residual silanols and interact with the peptide, leading to sharper peaks.

Q5: Could my mobile phase be the problem? How should I optimize it?

A: Yes, the mobile phase composition is critical. The choice of acidic additive involves a trade-off between peak shape and detector compatibility, especially with mass spectrometry (MS).

  • Trifluoroacetic Acid (TFA): Excellent for UV detection as it provides sharp peaks but is known to cause significant signal suppression in MS.

  • Formic Acid (FA): The preferred additive for LC-MS due to its volatility and minimal ion suppression. However, it is a weaker acid and may result in poorer peak shapes compared to TFA.

  • Ammonium Formate: Using a buffer like ammonium formate increases the ionic strength of the mobile phase, which can help improve peak shape in MS-compatible methods.

  • Difluoroacetic Acid (DFA): Often considered a good compromise, offering improved peak shape over FA with significantly less ion suppression than TFA.

Q6: What should I do if all the peaks in my chromatogram are tailing?

A: When all peaks exhibit tailing, the issue is mechanical or systemic, affecting every compound regardless of its chemistry.

  • Check for Blockages: The column's inlet frit may be partially blocked by particulates from the sample or system. Try reversing and flushing the column to dislodge debris. If this fails, the frit or the column may need replacement.

  • Inspect for Column Voids: A void or channel in the column's packed bed can cause peak distortion. This is often caused by pressure shocks or operating outside the column's recommended pH range and requires column replacement.

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector and detector, can cause peak broadening and tailing. Ensure all tubing is as short and narrow-diameter as possible and that all fittings are seated correctly.

Q7: How do sample concentration and injection solvent affect peak shape?

A: Overloading the column is a common cause of peak distortion. If the injected sample mass is too high, peaks will tail (often appearing as right triangles) and retention times will decrease. The solution is to dilute the sample or reduce the injection volume. Additionally, the sample should ideally be dissolved in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) can cause the peak to be distorted or split.

Troubleshooting Guides and Data

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step process for identifying and resolving the root cause of peak tailing.

start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks system_issues System-Wide Issue Suspected q_all_peaks->system_issues  Yes chem_issues Chemical or Overload Issue Suspected q_all_peaks->chem_issues No   check_frit 1. Reverse/flush column to clear blocked frit. system_issues->check_frit check_ecv 2. Minimize extra-column volume (shorter/narrower tubing). check_frit->check_ecv replace_col 3. Replace column if void is suspected. check_ecv->replace_col q_overload Inject 10x diluted sample. Does peak shape improve? chem_issues->q_overload is_overload Column Overload Confirmed q_overload->is_overload  Yes is_chem Secondary Interaction Suspected q_overload->is_chem No   fix_overload Reduce sample concentration or injection volume. is_overload->fix_overload fix_chem1 1. Lower mobile phase pH to 2.5-3.0. is_chem->fix_chem1 fix_chem2 2. Use an end-capped column. fix_chem1->fix_chem2 fix_chem3 3. Optimize mobile phase additive (e.g., TFA, DFA). fix_chem2->fix_chem3

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Mechanism of Silanol Interaction

Secondary interactions with ionized silanol groups on the silica stationary phase are a primary cause of peak tailing for basic and polar analytes like peptides.

cluster_0 Condition: Higher pH (e.g., pH > 4) cluster_1 Solution: Low pH (e.g., pH < 3) silica_bad Silica Surface silanol_bad Si-O⁻ peptide_bad Peptide (Basic Site) peptide_bad->silanol_bad attraction interaction Strong Ionic Interaction (Causes Tailing) no_interaction Interaction Minimized (Symmetrical Peak) silica_good Silica Surface silanol_good Si-OH peptide_good Peptide (Basic Site)

Caption: Mitigation of silanol interactions by lowering mobile phase pH.

Quantitative Data: Comparison of Mobile Phase Additives

The choice of acidic modifier in the mobile phase significantly impacts peak shape and MS compatibility.

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape (Asymmetry)MS CompatibilityNotes
Trifluoroacetic Acid (TFA)0.05% - 0.1%Excellent (Low Asymmetry)Poor (Ion Suppression)A strong ion-pairing agent that effectively masks silanol interactions.
Formic Acid (FA)0.1%Fair to GoodExcellentWeaker acid; may result in more tailing than TFA, especially with low ionic strength mobile phases.
Ammonium Formate10-20 mMGoodExcellentIncreases the mobile phase's ionic strength, which can improve peak shape over using formic acid alone.
Difluoroacetic Acid (DFA)0.05% - 0.1%Very GoodGoodServes as a compromise, providing good peak shape with much less ion suppression than TFA.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a baseline reversed-phase HPLC method for purity analysis.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL.

  • Detection: UV at 220 nm and 254 nm

Protocol 2: Diagnosing Column Overload

This procedure confirms if peak tailing is caused by injecting too much sample mass.

  • Prepare Samples: Prepare the sample at the standard concentration used for analysis (e.g., 1 mg/mL). Prepare a second sample that is a 10-fold dilution of the first (e.g., 0.1 mg/mL).

  • Initial Injection: Inject the standard concentration sample using the established HPLC method and record the chromatogram. Note the retention time and calculate the peak asymmetry factor.

  • Diluted Injection: Inject the 10-fold diluted sample using the exact same method.

  • Compare Results: Overlay the two chromatograms. If the peak shape in the diluted sample is significantly more symmetrical and its retention time has slightly increased, column overload is the cause of the tailing.

Protocol 3: Assessing Extra-Column Volume

This test helps determine if the HPLC system itself is contributing to peak broadening and tailing.

  • System Modification: Disconnect the analytical column from the HPLC system.

  • Install Union: In its place, connect the injector directly to the detector using a zero-dead-volume (ZDV) union.

  • Prepare Test Sample: Prepare a solution of a non-retained, UV-active compound (e.g., 0.1 mg/mL uracil or 1% acetone in mobile phase).

  • Injection: With the mobile phase flowing, inject a small volume (1-2 µL) of the test sample.

  • Analysis: Observe the resulting peak. In a system with minimal extra-column volume, the peak should be a very sharp, narrow, and symmetrical spike. If the peak is broad or shows significant tailing, it indicates that the system's tubing, fittings, or detector flow cell are contributing to poor peak shape.

References

Validation & Comparative

Confirming Boc-phe-gly-ome Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of successful incorporation of protected amino acids is a critical checkpoint. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for verifying the synthesis of Boc-phe-gly-ome (N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester). Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate method for your research needs.

Introduction

This compound is a protected dipeptide commonly used as a building block in the synthesis of larger peptides. Its molecular formula is C17H24N2O5, with a monoisotopic mass of 336.1685 Da.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of phenylalanine prevents unwanted side reactions during peptide coupling. After synthesis, it is imperative to verify the correct molecular weight and structure of the dipeptide to ensure the integrity of the final peptide product. This guide explores the utility of mass spectrometry as a primary validation tool and compares it with other established analytical methods.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides direct evidence of the molecular weight of the synthesized peptide, making it a primary tool for confirming the incorporation of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis as it minimizes fragmentation of the parent molecule.

Expected Mass Spectrometry Data for this compound

The confirmation of this compound synthesis by ESI-MS would involve the detection of the protonated molecule [M+H]+ and characteristic fragment ions.

Ion Description Predicted m/z
[M+H]+Protonated parent molecule337.1758
[M+Na]+Sodiated parent molecule359.1577
[M-C4H8+H]+Loss of isobutylene from the Boc group281.1188
[M-C4H9O+H]+Loss of tert-butanol from the Boc group263.1082
b2Boc-Phe+266.1443
y1Gly-OMe+90.0555

Note: The predicted m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Experimental Protocol: ESI-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Prepare a dilute solution (e.g., 10 µM) in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

2. Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas Flow: 5-10 psi.

  • Drying Gas Flow: 4-8 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]+.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a product ion scan on the [M+H]+ ion to observe the characteristic fragmentation pattern.

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound dilute Dilute in ESI-compatible solvent dissolve->dilute esi_ms Electrospray Ionization dilute->esi_ms full_scan Full Scan MS (Detect [M+H]+) esi_ms->full_scan ms_ms Tandem MS (Fragment [M+H]+) full_scan->ms_ms confirm_mass Confirm Molecular Weight ms_ms->confirm_mass analyze_fragments Analyze Fragmentation Pattern confirm_mass->analyze_fragments

Caption: Workflow for confirming this compound incorporation by mass spectrometry.

Alternative Analytical Techniques

While mass spectrometry is a primary method for confirming the synthesis of this compound, other techniques can provide complementary structural information and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound.

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified dipeptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include the singlet for the Boc group protons (~1.4 ppm), the methyl ester protons (~3.7 ppm), the amide and α-protons of the amino acid residues, and the aromatic protons of the phenylalanine side chain.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Characteristic signals include those for the Boc group carbons, the carbonyl carbons of the ester and amide groups, and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is an excellent method for assessing the purity of the synthesized this compound and separating it from any unreacted starting materials or byproducts.

Experimental Protocol: HPLC Analysis of this compound

1. Sample and Mobile Phase Preparation:

  • Sample: Dissolve a small amount of the crude or purified product in the mobile phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. HPLC Analysis:

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Detection Wavelength: 220 nm and 280 nm (for the phenyl group).

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Flow Rate: 1 mL/min.

  • Analysis: The retention time of the main peak corresponding to this compound can be compared to a standard if available. The peak area of the main product relative to the total peak area provides a measure of its purity.

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the amino acid composition of a peptide. For a dipeptide like this compound, this technique can confirm the presence of phenylalanine and glycine in the correct ratio.

Experimental Protocol: Amino Acid Analysis

1. Hydrolysis:

  • The peptide bond is hydrolyzed to break it down into its constituent amino acids. This is typically done by heating the sample in 6M HCl at 110°C for 24 hours. Note that the Boc protecting group will also be cleaved during this process.

2. Derivatization:

  • The free amino acids are derivatized to make them detectable, often by reaction with phenylisothiocyanate (PITC) or other reagents.

3. Separation and Quantification:

  • The derivatized amino acids are separated and quantified, usually by reversed-phase HPLC. The ratio of phenylalanine to glycine should be approximately 1:1.

Comparison of Analytical Techniques

Technique Principle Sample Requirement Information Obtained Pros Cons
Mass Spectrometry (ESI-MS) Measures mass-to-charge ratio of ionized molecules.Low (µg to ng)Molecular weight, fragmentation pattern (sequence information).High sensitivity, speed, direct confirmation of molecular weight.Provides limited information on purity of isomers.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.High (mg)Detailed 3D structure, connectivity of atoms, purity.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity, more complex data analysis, requires pure sample.
HPLC Separates components of a mixture based on their affinity for stationary and mobile phases.Low (µg)Purity, retention time (identification if standard is available).Excellent for purity assessment, quantitative.Does not provide direct structural information.
Amino Acid Analysis Hydrolyzes peptide and quantifies constituent amino acids.Moderate (µg)Amino acid composition and ratio.Confirms the presence and ratio of expected amino acids.Destructive, does not confirm sequence or protecting group integrity.

Conclusion

For the initial confirmation of this compound incorporation, mass spectrometry is the most direct and sensitive method, providing unequivocal evidence of the correct molecular weight. For a comprehensive characterization, a combination of techniques is recommended. HPLC is essential for assessing the purity of the synthesized dipeptide, while NMR spectroscopy offers detailed structural verification. Amino Acid Analysis can serve as a secondary confirmation of the amino acid composition. The choice of analytical method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of characterization.

References

Comparative Guide to HPLC Analysis for Boc-Phe-Gly-OMe Peptide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of peptide purity is a critical checkpoint in synthetic chemistry and drug development, ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Boc-Phe-Gly-OMe, a protected dipeptide intermediate. We will compare two common reversed-phase HPLC (RP-HPLC) conditions to illustrate how column and mobile phase selection can influence separation and purity analysis.

Introduction to the Analytical Challenge

This compound is a hydrophobic, protected dipeptide. A robust HPLC method must effectively separate the target peptide from potential impurities generated during synthesis. These impurities can include unreacted starting materials (Boc-Phe), by-products from deprotection, or other side-reaction products. Reversed-phase HPLC is the standard and most effective technique for this type of analysis, separating molecules based on their hydrophobicity.[1][2][3]

Comparison of HPLC Methods

The choice of stationary phase (column) and mobile phase modifiers are key variables in optimizing peptide separations.[4][5] Below, we compare a standard C18 column with a Phenyl-Hexyl column, and the use of trifluoroacetic acid (TFA) versus formic acid (FA) as a mobile phase additive.

Method A represents a widely used, robust method for general peptide analysis, employing a C18 stationary phase and TFA. Method B offers an alternative selectivity, particularly useful for compounds containing aromatic moieties like phenylalanine, by using a Phenyl-Hexyl column and formic acid, which is also more compatible with mass spectrometry (MS).

Data Presentation

The following table summarizes hypothetical, yet typical, results for the HPLC analysis of a this compound sample under two different sets of conditions. The sample is assumed to contain the main product and a common, slightly more polar impurity (e.g., a hydrolysis by-product).

ParameterMethod A: C18 Column, 0.1% TFAMethod B: Phenyl-Hexyl Column, 0.1% FA
Main Peak (this compound)
Retention Time (min)15.216.5
Peak Area (%)98.598.6
Tailing Factor1.11.05
Impurity Peak
Retention Time (min)14.115.0
Peak Area (%)1.51.4
Resolution (Main vs. Impurity) 2.12.8
Calculated Purity (%) 98.5%98.6%

Analysis:

  • Retention: The Phenyl-Hexyl column in Method B provides slightly longer retention times, indicating a stronger interaction with the aromatic phenylalanine residue.

  • Resolution: Method B shows significantly better resolution between the main peak and the impurity. The alternative selectivity of the Phenyl-Hexyl phase can enhance the separation of structurally similar compounds.

  • Peak Shape: Both methods provide good peak symmetry, with Method B showing a slight improvement.

  • Purity: The calculated purity is consistent between both methods, lending confidence to the result. However, the superior resolution in Method B provides a more reliable quantification by ensuring baseline separation of the peaks.

Experimental Protocols

Detailed methodologies for the two comparative HPLC analyses are provided below.

Method A: Standard C18 Separation with TFA
  • Objective: To determine the purity of this compound using a standard C18 reversed-phase column with a TFA-modified mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound sample.

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water. (Add 1 mL TFA to 999 mL water).

    • Mobile Phase B: 0.1% TFA in acetonitrile. (Add 1 mL TFA to 999 mL ACN).

  • Sample Preparation:

    • Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (for peptide bonds) and 254 nm (for the aromatic ring).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B (Linear Gradient)

      • 25-28 min: 90% B

      • 28-30 min: 30% B (Re-equilibration)

Method B: Phenyl-Hexyl Separation with Formic Acid
  • Objective: To provide an alternative selectivity for purity analysis of this compound, particularly to resolve aromatic impurities, using a Phenyl-Hexyl column and an MS-compatible mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound sample.

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water.

    • Formic acid (FA), HPLC grade.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water. (Add 1 mL FA to 999 mL water).

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile. (Add 1 mL FA to 999 mL ACN).

  • Sample Preparation:

    • Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: (Identical to Method A for direct comparison)

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B (Linear Gradient)

      • 25-28 min: 90% B

      • 28-30 min: 30% B (Re-equilibration)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a synthetic peptide like this compound, from sample preparation to final purity determination.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh This compound Solvent 2. Dissolve in ACN/Water (1 mg/mL) Sample->Solvent Filter 3. Filter Sample (0.22 µm) Solvent->Filter HPLC 4. Inject into HPLC System Filter->HPLC Column 5. Separation on RP Column HPLC->Column Detector 6. UV Detection (220nm) Column->Detector Chromatogram 7. Generate Chromatogram Detector->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Purity 9. Calculate Purity (% Area) Integrate->Purity

Caption: General workflow for the HPLC purity analysis of a synthetic peptide.

References

A Researcher's Guide to the NMR Characterization of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the integrity and reliability of their work. This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (Boc-Phe-Gly-OMe), a common dipeptide intermediate. We present a comparative analysis of NMR spectroscopy against other common analytical techniques, detailed experimental protocols, and quantitative NMR data to support your research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the unambiguous structural elucidation of organic molecules, including peptides.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which is indispensable for confirming the successful synthesis of a target peptide and identifying any potential impurities.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy is a cornerstone for structural determination, a multi-faceted analytical approach is often employed for comprehensive peptide characterization. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized peptide, while Mass Spectrometry (MS) provides an accurate determination of the molecular weight.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structural information, including proton and carbon environments, connectivity, and stereochemistry.Non-destructive, provides unambiguous structure confirmation.Lower sensitivity compared to MS, can be complex to interpret for larger molecules.
Mass Spectrometry (MS) Precise molecular weight of the peptide and its fragments.High sensitivity, suitable for identifying post-translational modifications.Does not provide detailed structural connectivity or stereochemical information on its own.
High-Performance Liquid Chromatography (HPLC) Purity of the peptide sample by separating it from byproducts and starting materials.Quantitative purity assessment, well-established and robust technique.Does not provide structural information.

NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (S)-Boc-Phe-Gly-OMe recorded in Chloroform-d (CDCl₃).[2]

¹H NMR Data (400.0 MHz, CDCl₃)
ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Phenyl (Ar-H)7.32-7.20m5H
Amide (NH) of Gly6.43br s1H
Amide (NH) of Phe5.00br s1H
α-CH of Phe4.40br s1H
α-CH₂ of Gly4.07-3.96m2H
-OCH₃3.73s3H
β-CH₂ of Phe3.11-3.06m2H
Boc (C(CH₃)₃)1.40s9H
¹³C NMR Data (101.6 MHz, CDCl₃)
CarbonChemical Shift (δ) ppm
C=O (Amide, Phe)170.5
C=O (Ester, Gly)168.9
C=O (Boc)154.4
Cq (Aromatic)135.5
CH (Aromatic)128.3
CH (Aromatic)127.7
CH (Aromatic)126.0
Cq (Boc)79.4
α-CH (Phe)54.6
-OCH₃51.4
α-CH₂ (Gly)40.2
β-CH₂ (Phe)37.3
C(CH₃)₃ (Boc)27.2

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

  • NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3] Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): For more complex peptides or to resolve signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals definitively.

Visualizing the Characterization Workflow and Molecular Structure

To further clarify the process and the molecule of interest, the following diagrams have been generated.

NMR_Characterization_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Peptide This compound (>95% Purity) Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube Transfer to NMR Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR NMR_2D 2D NMR (COSY, HSQC) NMR_Spec->NMR_2D Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing Assignment Signal Assignment (¹H & ¹³C) Processing->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Experimental workflow for the NMR characterization of this compound.

Boc_Phe_Gly_OMe_Structure cluster_Boc Boc Group cluster_Phe Phenylalanine cluster_Gly Glycine Methyl Ester Boc_Cq Cq Boc_O1 O Boc_Cq->Boc_O1 = Boc_O2 O Boc_Cq->Boc_O2 Boc_tBu C(CH₃)₃ Boc_O2->Boc_tBu Phe_N N-H Boc_O2->Phe_N Carbamate Linkage Phe_Ca α-CH Phe_N->Phe_Ca Phe_C C=O Phe_Ca->Phe_C Phe_Cb β-CH₂ Phe_Ca->Phe_Cb Gly_N N-H Phe_C->Gly_N Peptide Bond Phe_Ring Phenyl Phe_Cb->Phe_Ring Gly_Ca α-CH₂ Gly_N->Gly_Ca Gly_C C=O Gly_Ca->Gly_C Gly_OMe O-CH₃ Gly_C->Gly_OMe

Caption: Chemical structure of this compound highlighting key functional groups.

References

A Comparative Guide to Boc vs. Fmoc Strategy for Phenylalanine-Glycine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences the yield, purity, and overall success of the synthesis. This is particularly true for sequences prone to specific side reactions, such as the dipeptide Phenylalanine-Glycine (Phe-Gly), which is susceptible to diketopiperazine (DKP) formation. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of Phe-Gly containing peptides, supported by experimental data and detailed protocols.

At a Glance: Boc vs. Fmoc for Phe-Gly Synthesis

ParameterBoc StrategyFmoc StrategyKey Considerations for Phe-Gly
Nα-Deprotection Strong Acid (e.g., TFA)Base (e.g., Piperidine)Fmoc deprotection conditions can induce diketopiperazine formation in Phe-Gly sequences.
Side-Chain Protection Benzyl-based (acid-labile)tert-Butyl-based (acid-labile)Orthogonal in Fmoc, quasi-orthogonal in Boc.
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)Fmoc strategy uses milder overall conditions.[1]
Major Side Reaction Acid-catalyzed side reactionsDiketopiperazine (DKP) formation DKP formation is a significant issue in Fmoc synthesis of Phe-Gly, leading to yield loss.[2][3][4][5]
Typical Crude Purity Generally 70-85%Generally >90% (if DKP is minimized)Purity in Fmoc is highly dependent on controlling DKP formation.
Typical Overall Yield Typically 60-80%Can be >85% but significantly reduced by DKP formationYield in Fmoc can be drastically lowered by the cleavage of the dipeptide from the resin as DKP.
Suitability for Phe-Gly Often preferred for sequences prone to DKP formation. Better for hydrophobic peptides.Requires careful optimization to minimize DKP formation.Boc strategy avoids the base-catalyzed DKP formation.

The Challenge of Phenylalanine-Glycine: Diketopiperazine Formation

The synthesis of peptides containing the Phe-Gly motif using the Fmoc strategy is often complicated by the formation of a cyclic dipeptide byproduct, cyclo(Phe-Gly), also known as a diketopiperazine (DKP). This side reaction occurs after the removal of the Fmoc group from the phenylalanine residue. The newly liberated N-terminal amine of phenylalanine can attack the ester linkage anchoring the glycine to the resin, leading to the cleavage of the dipeptide from the solid support. This results in a significant loss of yield.

The base-catalyzed nature of Fmoc deprotection, typically using piperidine, facilitates this intramolecular cyclization. Studies have shown that standard Fmoc deprotection conditions (20% piperidine in DMF) can lead to substantial DKP formation.

In contrast, the Boc strategy circumvents this issue as the Nα-deprotection is carried out under acidic conditions using trifluoroacetic acid (TFA). This protonates the N-terminal amine, preventing it from acting as a nucleophile and thus inhibiting DKP formation.

Quantitative Data on Diketopiperazine Formation in Fmoc SPPS

Deprotection Condition (Fmoc-SPPS)DKP Formation (%)Implication for Phe-Gly Synthesis
20% Piperidine in DMF13.8%Significant yield loss can be expected with standard Fmoc protocols.
5% Piperidine in DMF12.2%Reducing piperidine concentration has a minimal effect on reducing DKP formation.
5% Piperazine in NMP<4%Alternative bases can significantly suppress DKP formation.
2% DBU / 5% Piperazine in NMP<4%A combination of weaker and stronger non-nucleophilic bases can be highly effective.

Data is illustrative and based on studies of DKP formation in susceptible sequences.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a Phe-Gly dipeptide using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol for Phe-Gly

This protocol describes the synthesis of H-Phe-Gly-OH on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment (Glycine):

  • Swell 1 g of Merrifield resin (1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Prepare the cesium salt of Boc-Gly-OH by dissolving Boc-Gly-OH (3 eq.) and cesium carbonate (1.5 eq.) in a mixture of ethanol and water. Lyophilize to dryness.

  • Dissolve the Boc-Gly-OCs salt in DMF (10 mL) and add to the swollen resin.

  • Heat the mixture at 50°C for 24 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

2. Nα-Boc Deprotection:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.

  • Drain the solution and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (3 x 10 mL), and DCM (3 x 10 mL).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 5 minutes. Repeat once.

  • Wash the resin with DCM (3 x 10 mL).

4. Coupling of Second Amino Acid (Phenylalanine):

  • In a separate vial, dissolve Boc-Phe-OH (3 eq.) and HOBt (3 eq.) in DMF (5 mL).

  • Add DIC (3 eq.) and allow the activation to proceed for 10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling completion using a ninhydrin test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Final Cleavage:

  • Wash the resin with methanol (3 x 10 mL) and dry under vacuum.

  • In a specialized HF cleavage apparatus, add 1 mL of anisole (scavenger) to the dried resin.

  • Cool the vessel to -78°C and distill anhydrous HF (10 mL) into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol for Phe-Gly

This protocol describes the synthesis of H-Phe-Gly-NH₂ on a Rink Amide resin. To minimize DKP formation, a 2-chlorotrityl chloride resin can be used for the synthesis of peptide acids, as its steric hindrance can reduce this side reaction.

1. Resin Preparation and Fmoc Deprotection:

  • Swell 1 g of Rink Amide resin (0.5 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Add a solution of 20% piperidine in DMF (10 mL) and agitate for 5 minutes.

  • Drain the solution and add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

  • Wash the resin with DMF (5 x 10 mL).

2. First Amino Acid Coupling (Glycine):

  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.) and HCTU (2.9 eq.) in DMF (5 mL).

  • Add DIEA (6 eq.) and allow the activation to proceed for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling completion using a ninhydrin test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Nα-Fmoc Deprotection:

  • Repeat step 1.

4. Coupling of Second Amino Acid (Phenylalanine):

  • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.) and HCTU (2.9 eq.) in DMF (5 mL).

  • Add DIEA (6 eq.) and allow the activation to proceed for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling completion using a ninhydrin test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Final Fmoc Deprotection:

  • Repeat step 1.

6. Final Cleavage:

  • Wash the resin with methanol (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours.

  • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dissolve the crude peptide in an appropriate solvent for purification by RP-HPLC.

Visualizing the Synthesis Strategies and Side Reactions

To further illustrate the workflows and the critical DKP side reaction, the following diagrams are provided.

Boc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Synthesis Cycle cluster_Final Final Steps Resin Resin-Gly-Boc Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-Phe-OH, DIC/HOBt) Neutralization->Coupling Coupling->Deprotection Repeat for next AA (if applicable) Cleavage Final Cleavage (HF) Coupling->Cleavage End Synthesis Purification Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS Workflow for Phe-Gly

Fmoc_SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Synthesis Cycle cluster_Final Final Steps Resin Resin-Gly-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Coupling Coupling (Fmoc-Phe-OH, HCTU/DIEA) Deprotection->Coupling Coupling->Deprotection Repeat for next AA (if applicable) Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection End Synthesis Cleavage Final Cleavage (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS Workflow for Phe-Gly

DKP_Formation cluster_Process Diketopiperazine Formation in Fmoc-SPPS Start Fmoc-Phe-Gly-Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Intermediate H-Phe-Gly-Resin (Deprotected Dipeptide) Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Products Desired Product: Peptide Elongation Attack->Products Desired Pathway Side_Product Side Product: Diketopiperazine (DKP) + Resin-OH Attack->Side_Product Side Reaction (Yield Loss)

Diketopiperazine (DKP) Formation Pathway

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of Phenylalanine-Glycine containing peptides requires careful consideration of the inherent risk of diketopiperazine formation. While the Fmoc strategy is generally favored for its milder conditions and orthogonality, the base-catalyzed deprotection step poses a significant challenge for Phe-Gly sequences, often leading to substantial yield loss. The Boc strategy, with its acid-labile protecting groups, effectively mitigates the risk of DKP formation and may be the more robust choice for these specific sequences, particularly when synthesizing longer or more hydrophobic peptides. For researchers opting for the Fmoc strategy, careful optimization of deprotection conditions, such as using alternative bases to piperidine, is crucial to minimize this problematic side reaction and achieve a successful synthesis.

References

A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides is a critical aspect of drug discovery and development. The choice of coupling reagent for the formation of the amide bond between two amino acids directly influences the reaction's success, impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of the efficacy of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the solution-phase synthesis of the dipeptide Boc-Phe-Gly-OMe.

Performance Comparison of Coupling Reagents

Coupling ReagentTypical YieldRacemizationKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.[1]
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed during workup. Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.

Experimental Workflow

The general workflow for the solution-phase synthesis of this compound involves the activation of the carboxylic acid of Boc-Phe-OH, followed by the nucleophilic attack of the amino group of Gly-OMe. The process is followed by a workup and purification step.

G cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product Boc_Phe_OH Boc-Phe-OH Activation Activation of Boc-Phe-OH with Coupling Reagent Boc_Phe_OH->Activation Gly_OMe H-Gly-OMe·HCl Coupling Nucleophilic Attack by H-Gly-OMe Gly_OMe->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt. These protocols are adapted from established procedures for similar dipeptide syntheses.

Protocol 1: HATU Mediated Coupling

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling and is expected to provide high yield and minimal racemization.

Materials:

  • Boc-Phe-OH (1.0 eq)

  • H-Gly-OMe·HCl (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized H-Gly-OMe solution to the pre-activated Boc-Phe-OH mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Protocol 2: HBTU Mediated Coupling

This protocol utilizes the more cost-effective uronium salt HBTU and is expected to give high yields with low levels of racemization.

Materials:

  • Boc-Phe-OH (1.0 eq)

  • H-Gly-OMe·HCl (1.2 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the solution of H-Gly-OMe to the pre-activated Boc-Phe-OH mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt Mediated Coupling

This protocol employs the economical carbodiimide reagent EDC in conjunction with the racemization-suppressing additive HOBt.

Materials:

  • Boc-Phe-OH (1.0 eq)

  • H-Gly-OMe·HCl (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM or DMF. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the Boc-Phe-OH and HOBt mixture to 0 °C in an ice bath.

  • Add the prepared solution of H-Gly-OMe to the cooled Boc-Phe-OH and HOBt mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting a coupling reagent based on key performance indicators.

G cluster_reagents Coupling Reagents cluster_performance Performance Metrics cluster_cost Cost HATU HATU High_Yield High Yield (>90%) HATU->High_Yield Very_Low_Rac Very Low Racemization HATU->Very_Low_Rac High_Cost Higher Cost HATU->High_Cost HBTU HBTU HBTU->High_Yield Low_Rac Low Racemization HBTU->Low_Rac Moderate_Cost Moderate Cost HBTU->Moderate_Cost EDC_HOBt EDC/HOBt Good_Yield Good Yield (70-90%) EDC_HOBt->Good_Yield Low_Mod_Rac Low to Moderate Racemization EDC_HOBt->Low_Mod_Rac Low_Cost Lower Cost EDC_HOBt->Low_Cost

Decision matrix for coupling reagent selection.

References

A Researcher's Guide to Orthogonal Protecting Group Strategies for Boc-Phe-Gly-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of orthogonal protecting group strategies for the dipeptide Boc-Phe-Gly-OMe, supported by experimental data and detailed protocols to inform synthetic planning and execution.

The dipeptide N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine methyl ester (this compound) presents a common scenario in peptide synthesis where two distinct protecting groups, the acid-labile Boc group and the base-labile methyl ester, are employed. An orthogonal strategy allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the synthetic route. This guide explores the selective deprotection of this compound and compares it with a fully orthogonal alternative, Fmoc-Phe-Gly-OAll.

Comparison of Orthogonal Deprotection Strategies

The efficiency and selectivity of deprotection are critical for maximizing yield and purity. The following tables summarize quantitative data for the selective deprotection of this compound and an alternative orthogonal strategy.

Table 1: Selective Deprotection of this compound

This table outlines the performance of common methods for the selective removal of the Boc and methyl ester protecting groups from this compound.

Target ProductDeprotection ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
H-Phe-Gly-OMe50% TFA in DCMDichloromethane (DCM)30 min25>95>98[1]
H-Phe-Gly-OMe4M HCl in DioxaneDioxane1-2 h25HighHighGeneral Protocol
Boc-Phe-Gly-OH1M LiOHTHF/Water (3:1)1-3 h25~90>97General Protocol
Boc-Phe-Gly-OH1M NaOHMethanol/Water (3:1)1-2 h25~85>95General Protocol
Table 2: Alternative Orthogonal Strategy: Fmoc-Phe-Gly-OAll

This table presents data for a fully orthogonal strategy utilizing the base-labile Fmoc group and the palladium-catalyzed removable Allyl (All) ester.

Target ProductDeprotection ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
H-Phe-Gly-OAll20% Piperidine in DMFDimethylformamide (DMF)20 min25>95>98General Protocol
Fmoc-Phe-Gly-OHPd(PPh₃)₄ / PhenylsilaneDichloromethane (DCM)30 min25>90>97[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these strategies.

Protocol 1: Selective Deprotection of the Boc Group from this compound

Objective: To synthesize H-Phe-Gly-OMe by selectively removing the Boc protecting group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.

  • Add TFA (10 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield H-Phe-Gly-OMe.[1]

Protocol 2: Selective Hydrolysis of the Methyl Ester from this compound

Objective: To synthesize Boc-Phe-Gly-OH by selectively hydrolyzing the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1) or methanol and water (3:1).

  • Add a 1M aqueous solution of LiOH or NaOH (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, acidify the mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Phe-Gly-OH.

Protocol 3: Synthesis and Orthogonal Deprotection of Fmoc-Phe-Gly-OAll

Objective: To demonstrate a fully orthogonal strategy for the synthesis and selective deprotection of a Phe-Gly dipeptide.

A. Synthesis of Fmoc-Phe-Gly-OAll:

  • Couple Fmoc-Phe-OH with H-Gly-OAll using standard peptide coupling reagents (e.g., HBTU, DIEA) in DMF.

  • Purify the resulting Fmoc-Phe-Gly-OAll by column chromatography.

B. Selective Deprotection of the Fmoc Group:

  • Dissolve Fmoc-Phe-Gly-OAll in DMF.

  • Add 20% piperidine in DMF and stir for 20 minutes at room temperature.

  • Concentrate the reaction mixture and purify to obtain H-Phe-Gly-OAll.

C. Selective Deprotection of the Allyl Ester:

  • Dissolve Fmoc-Phe-Gly-OAll in anhydrous DCM.

  • Add Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (3 equivalents).[2]

  • Stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture and purify to yield Fmoc-Phe-Gly-OH.[2]

Visualizing Orthogonal Strategies

Diagrams illustrating the chemical logic and workflows can aid in understanding these strategies.

Orthogonal_Deprotection cluster_Boc_Strategy This compound Strategy cluster_Fmoc_Strategy Fmoc-Phe-Gly-OAll Strategy Boc_Phe_Gly_OMe This compound H_Phe_Gly_OMe H-Phe-Gly-OMe Boc_Phe_Gly_OMe->H_Phe_Gly_OMe Acidic Deprotection (e.g., TFA) Boc_Phe_Gly_OH Boc-Phe-Gly-OH Boc_Phe_Gly_OMe->Boc_Phe_Gly_OH Basic Hydrolysis (e.g., LiOH) Fmoc_Phe_Gly_OAll Fmoc-Phe-Gly-OAll H_Phe_Gly_OAll H-Phe-Gly-OAll Fmoc_Phe_Gly_OAll->H_Phe_Gly_OAll Basic Deprotection (e.g., Piperidine) Fmoc_Phe_Gly_OH Fmoc-Phe-Gly-OH Fmoc_Phe_Gly_OAll->Fmoc_Phe_Gly_OH Pd(0)-Catalyzed Deprotection

Caption: Orthogonal deprotection pathways for this compound and Fmoc-Phe-Gly-OAll.

Experimental_Workflow cluster_Boc_Deprotection Boc Deprotection Workflow cluster_Ester_Hydrolysis Methyl Ester Hydrolysis Workflow start_boc Start: This compound dissolve_boc Dissolve in DCM start_boc->dissolve_boc add_tfa Add TFA at 0°C dissolve_boc->add_tfa stir_boc Stir at RT for 30 min add_tfa->stir_boc workup_boc Aqueous Workup stir_boc->workup_boc end_boc Product: H-Phe-Gly-OMe workup_boc->end_boc start_ester Start: This compound dissolve_ester Dissolve in THF/Water start_ester->dissolve_ester add_base Add LiOH at 0°C dissolve_ester->add_base stir_ester Stir at RT for 1-3 h add_base->stir_ester acidify Acidify with HCl stir_ester->acidify extract Extract with Ethyl Acetate acidify->extract end_ester Product: Boc-Phe-Gly-OH extract->end_ester

Caption: Experimental workflows for the selective deprotection of this compound.

Conclusion

The choice of an orthogonal protecting group strategy is dictated by the overall synthetic plan, including the nature of subsequent reaction steps and the desired final product. For this compound, the Boc group can be efficiently removed under acidic conditions, while the methyl ester is cleaved with a base, demonstrating a viable, though not strictly orthogonal, strategy. The Fmoc/Allyl strategy for Phe-Gly offers a fully orthogonal alternative, where the N-terminal and C-terminal protecting groups are removed under distinct, non-interfering conditions. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of Phe-Gly containing peptides and to apply these principles to more complex synthetic challenges.

References

Comparative study of cleavage cocktails for Boc-protected peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cleavage Cocktails for Boc-Protected Peptides

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the final cleavage step is critical for obtaining the desired peptide with high purity and yield. This guide provides an objective comparison of common cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific peptide.

Introduction to Boc Cleavage Chemistry

In Boc-SPPS, the final step involves the removal of the N-terminal Boc group and all side-chain protecting groups, along with cleavage of the peptide from the resin support. This is typically achieved using a strong acid. The most common reagents for this purpose are anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).

During acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can lead to undesired side reactions, such as alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.

Primary Cleavage Reagents: A Comparative Overview

The choice of the primary cleavage reagent is a critical decision that depends on the peptide sequence, the available equipment, and safety considerations.

ReagentAdvantagesDisadvantages
Anhydrous Hydrogen Fluoride (HF) Highly effective and versatile for a wide range of peptides.[1][2][3]Extremely toxic, corrosive, and requires a specialized, expensive apparatus.[1][2]
Trifluoromethanesulfonic Acid (TFMSA) A strong acid that can be used as an alternative to HF without the need for specialized equipment.Can lead to the formation of hygroscopic peptide salts, making isolation difficult. May not efficiently cleave some protecting groups like Arg(Tos).
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Reported to produce fewer side reactions and less hygroscopic peptide products compared to TFMSA.May not be suitable for all protecting groups, such as Cys(Bzl) and Arg(NO2). Does not quantitatively reduce Met(O).

The Critical Role of Scavengers

Scavengers are nucleophilic compounds added to the cleavage cocktail to quench the reactive carbocations generated during the cleavage process, thereby minimizing side reactions. The choice of scavengers is dictated by the amino acid composition of the peptide.

Sensitive ResidueCommon Side ReactionsRecommended Scavengers
Tryptophan (Trp) Alkylation of the indole ring.Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS).
Methionine (Met) S-alkylation, oxidation to methionine sulfoxide (Met(O)).Thioanisole, dimethyl sulfide (DMS).
Cysteine (Cys) S-alkylation, oxidation to disulfides.1,2-ethanedithiol (EDT), dithiothreitol (DTT), p-thiocresol.
Tyrosine (Tyr) Alkylation of the phenolic ring.Phenol, p-cresol, anisole.
Aspartic Acid (Asp) Aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.Cleavage at low temperatures (0-5 °C) can minimize this.

Quantitative Data on Cleavage Cocktail Performance

Table 1: Illustrative Comparison of Primary Cleavage Reagents

Cleavage ReagentModel PeptideCrude Purity (HPLC %)Major Side Products
HF/anisole (9:1) Angiotensin II~90%Alkylated products
TFMSA/TFA/thioanisole [Gly8]-Angiotensin II~85-90%Sulfonated products, hygroscopic salts
TMSOTf/TFA/m-cresol Model Peptide~92%Incomplete deprotection of certain groups

Disclaimer: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and laboratory technique.

Table 2: Illustrative Comparison of Scavenger Cocktails for a His-Containing Peptide

Cleavage Cocktail (Reagent)CompositionCrude Purity (HPLC %)Major Side Products
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)~95%Minimal side products
Reagent B TFA/phenol/water/TIS (88:5:5:2)~90%Minor oxidation products
Standard TFA/TIS/Water TFA/TIS/water (95:2.5:2.5)~85%Significant Trt-adducts on His

Disclaimer: The data presented in this table is illustrative and based on typical outcomes reported in the literature for Fmoc-SPPS of a His-containing peptide, which highlights the importance of scavenger selection. Similar principles apply to Boc-SPPS.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results.

Protocol 1: Standard HF Cleavage
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Apparatus Setup: Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).

  • HF Condensation: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Condense the desired amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum evaporation.

  • Peptide Precipitation: Suspend the resin in cold diethyl ether to precipitate the peptide.

  • Isolation: Filter the resin and wash the peptide precipitate with cold diethyl ether. Dry the peptide under vacuum.

Protocol 2: TFMSA Cleavage
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the peptide under vacuum.

Protocol 3: TMSOTf Cleavage
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TMSOTf/TFA/m-cresol (1:10:1 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the peptide under vacuum.

Visualizations

Boc-SPPS Cleavage and Deprotection Workflow

Boc_Cleavage_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (Strong Acid + Scavengers) Resin->Cleavage Reaction Cleavage & Deprotection (1-2 hours) Cleavage->Reaction Filtration Filter to remove resin Reaction->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Peptide Crude Peptide Isolation->Peptide

Caption: General workflow for the cleavage and deprotection of Boc-protected peptides.

Mechanism of Scavenger Action

Scavenger_Mechanism cluster_cleavage Cleavage Reaction cluster_pathways ProtectingGroup Protecting Group (e.g., Benzyl) Carbocation Reactive Carbocation (R+) ProtectingGroup->Carbocation Strong Acid Scavenger Scavenger (e.g., Anisole) Carbocation->Scavenger Desired Pathway SensitiveResidue Sensitive Residue (e.g., Trp, Met) Carbocation->SensitiveResidue Undesired Pathway TrappedCation Trapped Carbocation Scavenger->TrappedCation SideProduct Side Product (Alkylated Peptide) SensitiveResidue->SideProduct

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-phe-gly-ome

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Boc-phe-gly-ome in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information for the operational use and disposal of this compound, ensuring a safe and compliant research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a proactive approach to safety is paramount. The following personal protective equipment and engineering controls are essential to minimize exposure and ensure user safety.

PPE / ControlSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against potential eye irritation from dust particles or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[2][3]
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.[2]
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.Recommended, particularly when handling the powder form, to prevent inhalation and potential respiratory tract irritation.
Engineering Control Operate within a certified chemical fume hood or in a well-ventilated area.Minimizes the inhalation of airborne particles.

Procedural Guidance for Handling and Disposal

Adherence to standardized procedures is crucial for both safety and experimental integrity. The following workflows outline the recommended steps for the operational handling and subsequent disposal of this compound.

cluster_handling Operational Workflow cluster_disposal Disposal Workflow prep Preparation: - Don appropriate PPE - Work in a fume hood weigh Weighing: - Use a dedicated spatula - Handle carefully to avoid dust prep->weigh dissolve Dissolution: - Add powder to solvent slowly - Mix gently weigh->dissolve reaction Reaction: - Monitor the reaction progress - Maintain controlled conditions dissolve->reaction collect_solid Collect Solid Waste: - Place in a labeled, sealed container storage Storage: - Store in a designated chemical waste area collect_solid->storage collect_liquid Collect Liquid Waste: - Use a designated, leak-proof container collect_liquid->storage collect_contaminated Collect Contaminated Materials: - Gloves, wipes, etc. in a separate labeled bag collect_contaminated->storage pickup Waste Pickup: - Arrange for disposal by a licensed vendor storage->pickup

Figure 1. Procedural workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

Standard Operating Procedure for Handling this compound:

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above. All operations should be conducted within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a clean, dedicated spatula. Handle the powder gently to minimize the generation of airborne dust.

  • Dissolution: If preparing a solution, slowly add the this compound powder to the desired solvent. Stir the mixture gently until the solid is fully dissolved.

  • Reaction: During the course of a reaction, continue to work within the fume hood and monitor the experiment for any unexpected changes.

Disposal Plan:

A comprehensive disposal plan should be in place before beginning any experiment.

  • Waste Segregation: All waste containing this compound, whether solid, liquid, or contaminated materials, must be treated as chemical waste. Do not dispose of this compound in the general trash or down the drain.

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for chemical waste.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, are to be considered contaminated. These items should be collected in a separate, clearly labeled container for chemical waste.

  • Storage and Disposal: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Final disposal must be conducted through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.

By implementing these safety and handling protocols, researchers can mitigate risks and ensure the responsible use of this compound in their laboratories.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-phe-gly-ome
Reactant of Route 2
Reactant of Route 2
Boc-phe-gly-ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.